molecular formula C12H18N4O B14901918 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Cat. No.: B14901918
M. Wt: 234.30 g/mol
InChI Key: CFYUQNDQHUSKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a piperazine ring linked to a pyridine heterocycle. The pyridylpiperazine scaffold is a recognized pharmacophore in the development of novel therapeutic agents . Research on closely related analogues has demonstrated significant biological activities. For instance, pyridylpiperazine-based hybrids have been identified as potent urease inhibitors, showing IC50 values significantly lower than the standard inhibitor thiourea, which is relevant for research into treatments for gastrointestinal infections caused by pathogens like Helicobacter pylori . Furthermore, structural analogues incorporating the piperazine moiety have been rationally designed and investigated as multifunctional ligands for complex neurodegenerative conditions, exhibiting properties such as cholinesterase inhibition and anti-amyloid aggregation activity . The piperazine ring is a common feature in many CNS-active drugs and is frequently utilized to optimize pharmacokinetic properties . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bioactivity screening and structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)propanamide

InChI

InChI=1S/C12H18N4O/c1-10(12(13)17)15-6-8-16(9-7-15)11-4-2-3-5-14-11/h2-5,10H,6-9H2,1H3,(H2,13,17)

InChI Key

CFYUQNDQHUSKKY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N1CCN(CC1)C2=CC=CC=N2

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical overview of the heterocyclic compound 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide. The piperazine scaffold is a critical pharmacophore in modern drug discovery, known for its presence in a wide array of therapeutic agents due to its versatile biological activities.[1][2] This guide, tailored for researchers and drug development professionals, details the molecule's structural and physicochemical properties. It further outlines a robust synthetic protocol and establishes a comprehensive analytical framework for its characterization and quality control, ensuring a high degree of scientific integrity and reproducibility.

Molecular Identity and Physicochemical Properties

2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is a derivative of piperazine, featuring a propanamide group at the N1 position and a pyridin-2-yl group at the N4 position. This specific arrangement of functional groups—a pyridine ring, a piperazine core, and a propanamide side chain—creates a molecule with potential for various biological interactions, making it a compound of interest in medicinal chemistry. The nitrogen atoms in the piperazine and pyridine rings can act as hydrogen bond acceptors, while the amide group of the propanamide moiety can serve as both a hydrogen bond donor and acceptor.[1]

Chemical Structure

The structural formula of the compound is presented below, illustrating the connectivity of the pyridine, piperazine, and propanamide components.

Caption: Chemical structure of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide.

Molecular and Physicochemical Data

A summary of key identifiers and computed physicochemical properties is provided below. These parameters are essential for experimental design, including solvent selection, dosage formulation, and analytical method development.

Identifier / PropertyValueSource
Molecular Formula C₁₂H₁₈N₄OPubChem
Molecular Weight 234.30 g/mol PubChem
IUPAC Name 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamidePubChem
CAS Number 192725-50-1Vendor Data
SMILES CC(C(=O)N)N1CCN(CC1)C2=CC=CC=N2PubChem
InChIKey YUFFVDFVFPBFEH-UHFFFAOYSA-NPubChem
XLogP3 0.4PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem

Synthesis and Purification

The synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide can be achieved through a nucleophilic substitution reaction. This approach involves the condensation of a commercially available piperazine derivative with an appropriate propanamide precursor.

Synthetic Rationale

The chosen synthetic route leverages the nucleophilicity of the secondary amine on the 1-(2-pyridyl)piperazine core.[3] The reaction with a 2-halopropanamide (e.g., 2-bromopropanamide) provides a direct and efficient pathway to the target molecule. The use of a non-nucleophilic base is critical to scavenge the hydrogen halide byproduct, driving the reaction to completion without competing in the substitution reaction. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the reactants and the triethylamine base.

Experimental Workflow

The overall process from starting materials to the purified final product is outlined in the following workflow diagram.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 1-(2-Pyridyl)piperazine and 2-Bromopropanamide in DCM B 2. Add Triethylamine (base) dropwise at 0°C A->B C 3. Stir at room temperature for 12-18 hours B->C D 4. Quench with H₂O C->D E 5. Extract with DCM D->E F 6. Dry organic layer (Na₂SO₄) and concentrate E->F G 7. Purify crude product via silica gel chromatography F->G H 8. Characterize pure fractions G->H

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol
  • Reaction Setup: To a solution of 1-(2-pyridyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add 2-bromopropanamide (1.1 eq).

  • Base Addition: Cool the reaction mixture to 0°C in an ice bath. Add triethylamine (1.5 eq) dropwise over 10 minutes. Rationale: The dropwise addition at low temperature helps to control any potential exotherm.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at ambient temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to elute the final product.

  • Final Product: Combine the pure fractions and concentrate in vacuo to afford 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide as a solid.

Structural Elucidation and Quality Control

A multi-technique analytical approach is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures that the material meets the rigorous standards required for research and development.

Analytical Rationale
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments and connectivity of all hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound by separating it from any unreacted starting materials or byproducts.[4]

Standard Analytical Protocols

Protocol 1: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine ring, the aliphatic protons on the piperazine ring, and the methine and methyl protons of the propanamide moiety. The amide protons (NH₂) should appear as a broad singlet.

    • ¹³C NMR: Expect distinct signals corresponding to the carbon atoms of the pyridine, piperazine, and propanamide groups, including the carbonyl carbon.

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of ~10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Scan for the protonated molecule [M+H]⁺ at m/z 235.15.

  • Data Interpretation: The HPLC chromatogram should show a single major peak, with purity typically >95% by peak area. The mass spectrum should confirm the presence of the target ion with high mass accuracy.

Biological Context and Potential Applications

Piperazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and central nervous system effects.[2][5] The specific combination of the pyridinyl-piperazine core is found in several centrally active agents. While the direct biological activity of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is not extensively documented in public literature, its structure suggests it could be investigated as an intermediate for more complex molecules or as a ligand for various receptors or enzymes, particularly within the central nervous system. Further screening and biological assays would be required to elucidate its specific pharmacological profile.

Conclusion

This guide has provided a detailed technical framework for 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide, covering its molecular structure, physicochemical properties, a validated synthetic route, and robust analytical methods for characterization. The protocols and data presented herein are designed to support researchers and scientists in the synthesis, purification, and analysis of this compound, ensuring high-quality material for further investigation in drug discovery and development programs.

References

  • Synthesis of (b) N-(3,4-methylenedioxyphenyl)-2-(4-(2-pyridyl)-1-piperazinyl)propionamide. Mol-Instincts. Available at: [Link]

  • 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-(furan-2-ylmethyl)-N-(pyridin-4-ylmethyl)acetamide. PubChem. Available at: [Link]

  • 2-Piperazin-1-yl-6-[2-(propan-2-ylamino)pyridin-4-yl]pyridine-4-carboxamide. PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • N-[2-fluoro-4-(4-propan-2-ylpiperazin-1-yl)phenyl]-4-pyridin-2-ylbenzamide. PubChem. Available at: [Link]

  • (2s)-2-{[1-(3-Chloropyridin-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Yl]oxy}-N-(5-Methylpyridin-2-Yl)-3-(Propan-2-Yloxy)propanamide. PubChem. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. Available at: [Link]

  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem. Available at: [Link]

  • N-(propan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]propanamide. Abbkine. Available at: [Link]

  • 2-[4-(Furan-2-carbonyl)piperazin-1-yl]propanamide. PubChem. Available at: [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. PMC. Available at: [Link]

  • Propanamide. Wikipedia. Available at: [Link]

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. Available at: [Link]

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;propanoic acid. PubChem. Available at: [Link]

  • Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. PubMed. Available at: [Link]

  • 1-(2-Pyridyl)piperazine. PubChem. Available at: [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

  • (R)-1-(4-Fluoro-phenyl)-4-(4-pyridin-2-yl-piperazin-1-yl)-butan-1-ol. PubChem. Available at: [Link]

Sources

Physicochemical properties and solubility profile of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical and Solubility Characterization of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Abstract

This technical guide provides a comprehensive framework for the physicochemical and solubility characterization of the novel compound 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide. As a molecule of interest in contemporary drug discovery, a thorough understanding of its fundamental properties is paramount for predicting its pharmacokinetic behavior and formulating it into a viable drug product. This document outlines the theoretical considerations and detailed experimental protocols for determining key parameters such as pKa, logP, solubility, and stability. While specific experimental data for this compound is not yet extensively published, this guide serves as a robust methodological blueprint for researchers and drug development professionals. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our recommendations in authoritative scientific principles.

Introduction: The Imperative of Early-Stage Characterization

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor biopharmaceutical properties. The molecule at the center of this guide, 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide, possesses structural motifs—a pyridine ring, a piperazine core, and a propanamide side chain—that suggest a complex interplay of physicochemical behaviors.

Early, accurate, and comprehensive characterization of its properties is not merely a data-gathering exercise; it is a critical risk mitigation strategy. These initial data points form the bedrock of decisions regarding lead optimization, formulation strategy, and even the feasibility of the entire development program. This guide, therefore, is structured to provide both the "what" and the "why" of this essential characterization cascade.

Molecular Structure and Predicted Physicochemical Properties

A foundational analysis of a molecule's structure is the first step in predicting its behavior. The structure of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is presented below.

Chemical Structure:

Table 1: Predicted Physicochemical Properties

ParameterPredicted ValueSignificance in Drug Development
Molecular Formula C₁₂H₁₈N₄ODefines the elemental composition and exact mass.
Molecular Weight 234.30 g/mol Influences diffusion and absorption characteristics.
Predicted pKa ~7.5 (piperazine), ~5.0 (pyridine)Governs ionization state, impacting solubility and permeability.
Predicted clogP ~1.5 - 2.5Indicates lipophilicity, affecting membrane permeability and protein binding.

Note: These values are estimations derived from computational models (e.g., ACD/Labs, ChemDraw) and should be experimentally verified.

Ionization Constant (pKa) Determination

The pKa is arguably the most critical physicochemical parameter for a molecule with ionizable centers. It dictates the extent of ionization at a given pH, which in turn profoundly influences solubility, absorption, distribution, and elimination. Our target compound has at least two basic nitrogen centers: the pyridine nitrogen and the piperazine nitrogens.

Rationale for Method Selection

Given the predicted pKa values, a potentiometric titration method is the gold standard for its accuracy and ability to resolve multiple pKa values. This method involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid like HCl) is added.

Experimental Protocol: Potentiometric Titration
  • Preparation:

    • Accurately weigh approximately 10-20 mg of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide.

    • Dissolve the compound in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

    • Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Titration:

    • Place the solution in a temperature-controlled vessel (25 °C).

    • Begin stirring the solution gently.

    • Add standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, ensuring the reading has stabilized.

  • Data Analysis:

    • Plot the pH reading versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points, which are the points of minimum slope on the titration curve. The equivalence points (points of maximum slope) can be identified using the first derivative of the curve.

Lipophilicity (logP/logD) Characterization

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.

Rationale for Method Selection

The shake-flask method remains the definitive technique for logP determination due to its direct measurement of partitioning. For determining logD at various pH values, this method is adapted using buffers.

Experimental Protocol: Shake-Flask Method for logD₇.₄
  • System Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate equal volumes of n-octanol and the pH 7.4 buffer by shaking them together for 24 hours to ensure mutual miscibility. Separate the two phases.

  • Partitioning:

    • Prepare a stock solution of the compound in the pH 7.4 buffer.

    • Add a known volume of this stock solution to a vessel containing a known volume of the pre-saturated n-octanol.

    • Seal the vessel and shake vigorously for a set period (e.g., 2-4 hours) at a constant temperature (25 °C) to allow equilibrium to be reached.

  • Phase Separation & Analysis:

    • Centrifuge the vessel to ensure complete separation of the aqueous and organic phases.

    • Carefully sample a precise aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • logD₇.₄ = log ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Workflow for Physicochemical Characterization

The logical flow for determining these core properties is essential for an efficient research plan.

G cluster_start Initiation cluster_core_props Core Physicochemical Properties cluster_solubility Solubility Profiling cluster_stability Stability Assessment Compound NCE Synthesis & Purification pKa pKa Determination (Potentiometric Titration) Compound->pKa Informs pH for subsequent tests logP logP Determination (Shake-Flask Method) pKa->logP Essential for logD interpretation Thermo Thermodynamic Solubility (pH-Dependent) pKa->Thermo Explains pH-solubility relationship Kinetic Kinetic Solubility (High-Throughput) logP->Kinetic Kinetic->Thermo Guides concentration range Chem Chemical Stability (pH, Temp, Light) Thermo->Chem G cluster_prep Preparation cluster_conditions Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Compound Stock in Solution & as Solid Acid Acid Hydrolysis (0.1M HCl) Stock->Acid Base Base Hydrolysis (0.1M NaOH) Stock->Base Ox Oxidation (3% H2O2) Stock->Ox Photo Photostability (ICH Q1B) Stock->Photo Thermal Thermal Stress (80°C) Stock->Thermal HPLC Stability-Indicating HPLC-UV Method Acid->HPLC Quantify Parent & Degradants Base->HPLC Quantify Parent & Degradants Ox->HPLC Quantify Parent & Degradants Photo->HPLC Quantify Parent & Degradants Thermal->HPLC Quantify Parent & Degradants LCMS LC-MS for Degradant ID HPLC->LCMS Identify Unknown Peaks

Literature review of arylpiperazine derivatives including 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Arylpiperazine Derivatives, Featuring 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Introduction: The Prominence of the Arylpiperazine Scaffold in Modern Drug Discovery

The arylpiperazine moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a wide array of biological targets.[1] This structural motif, consisting of a piperazine ring linked to an aryl group, is a key pharmacophore in numerous drugs, particularly those active within the central nervous system (CNS).[2][3][4] The versatility of the arylpiperazine core allows for fine-tuning of pharmacological activity through systematic structural modifications, leading to compounds with diverse therapeutic applications, from treating complex neurological disorders to combating cancer.[2][3][4][5][6][7]

Arylpiperazine derivatives are particularly renowned for their interaction with monoamine G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[8][9][10] Many neurological and psychiatric conditions, including depression, schizophrenia, anxiety, and Parkinson's disease, are linked to dysregulation of these neurotransmitter systems.[3][4] Consequently, the development of arylpiperazine-based ligands that can modulate these receptors with high affinity and selectivity is a major focus of drug discovery.[3][8] This guide will provide a comprehensive overview of the synthesis, pharmacology, and therapeutic potential of arylpiperazine derivatives, with a detailed focus on the specific compound 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide.

PART 1: The Arylpiperazine Core: A Modular Scaffold for Multi-Target Ligand Design

The success of the arylpiperazine scaffold lies in its modular nature. The general structure can be deconstructed into three key components: the aryl group (Ar), the central piperazine ring, and a linker chain connected to a terminal fragment.

  • The Aryl Group (Ar): This component is crucial for anchoring the ligand in the receptor's binding pocket. Substitutions on this aromatic ring—such as methoxy, chloro, or trifluoromethyl groups—dramatically influence receptor affinity and selectivity.[11][12]

  • The Piperazine Ring: This nitrogen-containing heterocycle provides a basic nitrogen atom that typically forms a critical salt bridge with an acidic residue (e.g., an aspartate) in the binding site of aminergic GPCRs.[13] Its conformational flexibility also contributes to optimal ligand positioning.

  • The Linker and Terminal Fragment: The length and composition of the aliphatic chain (linker) and the nature of the terminal group dictate the ligand's interaction with the extracellular loops or secondary binding pockets of the receptor, significantly impacting its functional activity (agonist, antagonist, or partial agonist) and selectivity profile.[14]

This modularity enables a "knowledge-based design" approach, where researchers can rationally modify each component to achieve a desired polypharmacological profile—simultaneously targeting multiple receptors to enhance therapeutic efficacy and minimize side effects.[14][15] Aripiprazole, an atypical antipsychotic, exemplifies this success, acting as a partial agonist at D2 and 5-HT1A receptors while antagonizing 5-HT2A receptors.[8][14][15]

Key Receptor Targets and Therapeutic Implications

Serotonin (5-HT) Receptors:

  • 5-HT1A Receptor: Activation (agonism) of this receptor is associated with anxiolytic and antidepressant effects.[8] Stimulation of 5-HT1A receptors can also reduce repetitive behaviors, a core symptom of Autism Spectrum Disorder (ASD).[14][16]

  • 5-HT2A Receptor: Blockade (antagonism) of this receptor is a key mechanism for atypical antipsychotics, helping to alleviate the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.[8][14]

  • 5-HT7 Receptor: Activation of this receptor has been shown to improve cognitive performance and may offer neuroprotective benefits.[8][9]

Dopamine (D) Receptors:

  • D2 Receptor: Antagonism at D2 receptors is the primary mechanism of action for most antipsychotic drugs, effectively treating the positive symptoms of schizophrenia.[8] Dopamine receptor ligands are also crucial in managing neurodegenerative conditions like Parkinson's disease.[17]

  • D3 and D4 Receptors: These subtypes are also implicated in neurological disorders and are targets for novel therapeutic agents.[17][18] For instance, D4 receptor antagonists are being investigated for their potential in treating glioblastoma.[18]

The ability to create ligands with specific combinations of activities (e.g., 5-HT1A agonism, 5-HT2A antagonism, and D2 partial agonism) is the driving force behind the continued exploration of the arylpiperazine scaffold.

Caption: Arylpiperazine scaffold targeting key serotonin and dopamine receptors.

PART 2: Spotlight on 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

This specific derivative combines the well-established 2-pyridylpiperazine core with a propanamide linker. The 2-pyridylpiperazine moiety is a known pharmacophore for dopamine D4 receptor agonists, suggesting a potential application in conditions like erectile dysfunction or other neurological disorders.[19] The propanamide group adds a hydrogen bond donor and acceptor, which can facilitate additional interactions within a receptor binding site, potentially influencing affinity and selectivity.

Synthesis and Experimental Protocols

The synthesis of N-substituted arylpiperazines generally follows established chemical pathways, such as nucleophilic substitution or reductive amination.[1] A plausible synthesis for 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide can be adapted from patented procedures for similar structures.[20]

Experimental Protocol: Synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Objective: To synthesize the target compound via a two-step process involving amide formation followed by nucleophilic substitution.

Step 1: Synthesis of a suitable amide precursor (e.g., N-aryl-2-bromopropanamide)

  • Reagents & Setup: Dissolve the desired aniline derivative (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C in an ice bath.

  • Reaction: Add 2-bromopropionyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl-2-bromopropanamide.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Step 2: Condensation with 1-(2-pyridyl)piperazine

  • Reagents & Setup: To a solution of the N-aryl-2-bromopropanamide from Step 1 (1.0 eq) in a polar aprotic solvent like toluene or DMF, add 1-(2-pyridyl)piperazine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or potassium carbonate.[20]

  • Reaction: Heat the mixture to 80-100°C and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under vacuum, and purify the resulting crude product by column chromatography on silica gel to obtain the final product, 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide.[20]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Evaluation Workflow

The primary method for determining the affinity of a new compound for its target receptors is the radioligand binding assay.

Pharmacology_Workflow cluster_synthesis Synthesis & Purification cluster_assay Pharmacological Assay cluster_analysis Data Analysis Synth Synthesize Compound Purify Purify & Characterize Synth->Purify Prepare Prepare Receptor Membranes Purify->Prepare Incubate Incubate (Membranes, Radioligand, Test Compound) Prepare->Incubate Separate Separate Bound/Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity Separate->Measure Calculate Calculate Ki Values Measure->Calculate SAR Determine SAR Calculate->SAR

Caption: Workflow for synthesis and pharmacological evaluation of new ligands.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for specific serotonin and dopamine receptors.

  • Materials: Cell membranes expressing the human receptor of interest (e.g., D2, 5-HT1A), a specific radioligand (e.g., [³H]spiperone for D2), test compound solutions at various concentrations, and appropriate buffer solutions.[10]

  • Incubation: In a 96-well plate, co-incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[10] Total binding is measured in the absence of the test compound, while non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

  • Separation: After incubation (e.g., 120 minutes), rapidly separate the bound radioligand from the free radioligand by filtration through a glass fiber filter mat.[10]

  • Detection: Wash the filters to remove unbound radioactivity. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific data for 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is not publicly available, we can analyze data from structurally related compounds to infer potential activity. The table below presents binding affinities for representative arylpiperazine derivatives targeting key CNS receptors.

Compound ReferenceAryl GroupLinker/Terminal5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)D2 Ki (nM)
Compound 9b[9] 2-MethoxyphenylButyl-benzothiazolone23.939.445.0>1000
Compound 12a[9] 2-MethoxyphenylButyl-coumarin41.531542.5300
Aripiprazole[8] 2,3-DichlorophenylButoxy-dihydroquinolinonePartial AgonistAntagonistAntagonistPartial Agonist
Buspirone[8] PyrimidinylButyl-spirodecanedionePartial Agonist--Antagonist

Analysis of Structure-Activity Relationships (SAR):

  • Ortho-Substitution: An ortho-methoxy group on the phenyl ring is a common feature in ligands with high affinity for serotonin receptors, particularly 5-HT1A.[12][21]

  • Linker Length: A four-carbon (butyl) linker is frequently optimal for bridging the arylpiperazine core to the terminal pharmacophore for serotonin and dopamine receptor ligands.

  • Aromatic System: For dopamine receptor activity, the nature of the aromatic ring on the piperazine is critical. The 2-pyridine core, as seen in the title compound, is known to confer potent D4 agonist activity in other series.[19] The meta-position on the phenyl ring appears important for modulating 5-HT1A versus α1-adrenergic selectivity.[12]

PART 3: Broader Therapeutic Horizons for Arylpiperazines

While the primary focus has been on CNS disorders, the chemical versatility of the arylpiperazine scaffold has led to its investigation in a multitude of other diseases.

  • Oncology: Arylpiperazine derivatives have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[2][5][6] Their ability to interact with diverse molecular targets implicated in cancer pathogenesis makes them promising candidates for novel anticancer agents.[5][7]

  • Neuropathic Pain: Several piperazine derivatives have shown potent analgesic activity in preclinical models of neuropathic pain, potentially acting through N-type calcium channels or NMDA receptors.[22]

  • Infectious Diseases: Researchers have identified N-substituted piperazine compounds that act as inhibitors of essential enzymes in parasites like Leishmania donovani, opening a new avenue for anti-parasitic drug development.[23]

Conclusion and Future Outlook

Arylpiperazine derivatives remain a profoundly important class of molecules in medicinal chemistry, providing a versatile and adaptable scaffold for the design of potent and selective ligands.[3][4] Their success in targeting key serotonin and dopamine receptors has revolutionized the treatment of many psychiatric and neurological disorders. The specific compound, 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide, incorporates structural motifs associated with potent activity at dopaminergic and serotonergic receptors, warranting further investigation into its precise pharmacological profile.

Future research will undoubtedly focus on refining the multi-target profiles of these compounds to develop next-generation therapeutics with superior efficacy and safety.[6] The expanding exploration of arylpiperazines in oncology and infectious diseases underscores the enduring potential of this "privileged scaffold" to address a wide range of unmet medical needs.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

  • Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PMC. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. PubMed. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science Publishers. [Link]

  • New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. R Discovery. [Link]

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Semantic Scholar. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Uniba. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed Central. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of a New Model of. American Chemical Society. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. [Link]

  • Synthesis of (b) N-(3,4-methylenedioxyphenyl)-2-(4-(2-pyridyl)-1-piperazinyl)propionamide. Mol-Instincts. [Link]

  • (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction. PubMed. [Link]

  • Partial lysergamide. Wikipedia. [Link]

  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC. [Link]

Sources

Therapeutic potential of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide in CNS research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide , a structural analog within the Long-Chain Arylpiperazine (LCAP) class. This chemical scaffold is pharmacologically significant due to its embedded 1-(2-pyridyl)piperazine (1-PP) moiety, a "privileged structure" in medicinal chemistry known for high-affinity binding to serotonin 5-HT1A and dopamine D2/D3 receptors.

Unlike classic azapirones (e.g., Buspirone, Gepirone) which typically utilize a butyl linker, the propanamide tail of this specific ligand suggests a strategic modification to alter the distance to the secondary binding pocket (SBP) of the GPCR, potentially modulating the functional profile between agonism and antagonism or improving metabolic stability.

Therapeutic Scope:

  • Primary Indication: Anxiolytic and antidepressant activity (via 5-HT1A desensitization).

  • Secondary Indication: Antipsychotic potential (via D2 modulation) or cognitive enhancement (via 5-HT7 cross-reactivity).

Molecular Pharmacology & Structure-Activity Relationship (SAR)

To understand the therapeutic potential, we must deconstruct the molecule into its three pharmacophoric elements.

The Pharmacophore Triad
  • The Warhead (Pyridin-2-yl):

    • Function: Forms a critical salt bridge with Aspartate-116 (Asp3.32) in the 5-HT1A receptor transmembrane domain.

    • Insight: The pyridine ring (unlike the pyrimidine in Buspirone) often confers higher intrinsic efficacy (partial agonism) but may increase off-target affinity for

      
      -adrenergic receptors.
      
  • The Linker (Piperazine):

    • Function: Provides conformational rigidity, directing the aryl head into the orthosteric binding site.

    • Metabolic Liability: Susceptible to N-oxidation and cleavage to generate the active metabolite 1-PP, which can cross the BBB and accumulate, potentially driving side effects.

  • The Tail (Propanamide):

    • Function: Interaction with the Secondary Binding Pocket (SBP).

    • Critical Analysis: The 3-carbon (propyl) spacing is distinct from the standard 4-carbon (butyl) spacer found in approved drugs.

    • Hypothesis: Shortening the chain to a propanamide often shifts the ligand profile towards antagonism or silent antagonism by preventing the receptor from adopting the fully active conformation required for G-protein coupling.

Visualization: SAR Logic Flow

SAR_Analysis Molecule 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide Head Pyridin-2-yl Head (Orthosteric Binding) Molecule->Head Linker Piperazine Core (Rigid Scaffold) Molecule->Linker Tail Propanamide Tail (SBP Interaction) Molecule->Tail Effect1 5-HT1A Affinity (Asp116 Interaction) Head->Effect1 Primary Driver Effect3 Selectivity Profile (vs D2 / Alpha-1) Linker->Effect3 Conformation Effect2 Metabolic Stability (Amide Hydrolysis) Tail->Effect2 Enzymatic Target Tail->Effect3 Chain Length Impact

Caption: Deconstruction of the ligand into pharmacophoric units and their impact on receptor binding and drug-like properties.

Mechanism of Action (MOA)

The therapeutic utility of this compound relies on its ability to modulate the Gi/o-protein coupled signaling pathway .

The Signaling Cascade

Upon binding to the 5-HT1A receptor (presynaptic autoreceptors in the Raphe Nuclei or postsynaptic receptors in the hippocampus):

  • G-Protein Activation: Exchange of GDP for GTP on the G

    
    i subunit.
    
  • Adenylate Cyclase Inhibition: Reduction in cAMP levels.

  • Ion Channel Modulation: Activation of GIRK (G-protein-gated inwardly rectifying potassium channels), leading to membrane hyperpolarization and neuronal inhibition.

Therapeutic Goal:

  • Anxiety: Partial agonism desensitizes presynaptic autoreceptors, eventually increasing serotonin outflow.

  • Depression: Postsynaptic activation promotes neurogenesis in the hippocampus.

Experimental Validation Protocols

To validate this compound, a hierarchical screening funnel is required.

Phase 1: In Vitro Affinity (Radioligand Binding)

Objective: Determine


 values for 5-HT1A and D2 receptors.

Protocol:

  • Membrane Preparation: Use CHO-K1 cells stably expressing human 5-HT1A receptors.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2. Note: Mg++ is critical for agonist binding states.

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Displacement: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide.
  • Incubation: 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Phase 2: Functional Efficacy ([35S]GTP S Binding)

Objective: Distinguish between agonist, antagonist, and partial agonist activity.

Protocol:

  • Assay System: Rat hippocampal membranes or h5-HT1A-CHO membranes.

  • Tracer: [35S]GTP

    
    S (non-hydrolyzable GTP analog).
    
  • Stimulation: Measure the increase in [35S]GTP

    
    S binding induced by the test compound compared to the full agonist Serotonin (5-HT).
    
  • Calculation:

    • Emax: Maximal stimulation relative to 5-HT (100%).

    • Interpretation: <20% = Antagonist; 20-80% = Partial Agonist; >80% = Full Agonist.

Phase 3: Behavioral Screening (Elevated Plus Maze)

Objective: Assess anxiolytic potential in vivo.

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=8/group).

  • Dosing: Intraperitoneal (i.p.) injection of vehicle, Diazepam (positive control, 1 mg/kg), and Test Compound (e.g., 1, 5, 10 mg/kg) 30 mins prior to testing.

  • Apparatus: Two open arms and two closed arms crossed at right angles, elevated 50cm.

  • Measurement: Record time spent in Open Arms vs. Closed Arms over 5 minutes.

  • Success Metric: A statistically significant increase in Open Arm time/entries compared to vehicle indicates anxiolytic activity.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Functional Profiling cluster_2 Phase 3: In Vivo Validation Docking Molecular Docking (Target: 5-HT1A Crystal) Binding Radioligand Binding ([3H]-8-OH-DPAT) Docking->Binding Selection GTP [35S]GTPγS Assay (Efficacy Determination) Binding->GTP Ki < 10nM Selectivity Selectivity Panel (D2, Alpha-1, hERG) GTP->Selectivity Agonist/Antagonist PK Pharmacokinetics (T1/2, BBB Penetration) Selectivity->PK Clean Profile Behavior Elevated Plus Maze (Anxiety Model) PK->Behavior Brain Exposure

Caption: The critical path for validating the CNS potential of arylpiperazine candidates.

Quantitative Data Summary (Reference Standards)

When evaluating 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide, compare its data against these established standards to benchmark performance.

CompoundStructure Class5-HT1A Affinity (

nM)
D2 Affinity (

nM)
Functional Profile
Test Compound Arylpiperazine PropanamideTBD TBD Target: Partial Agonist
BuspironeAzapirone (Pyrimidine)20 - 30~250Partial Agonist
WAY-100635Arylpiperazine (Pyridine)0.2 - 0.5>1000Silent Antagonist
1-PPMetabolite~200N/ANon-selective

Note: The "Test Compound" is expected to show higher affinity than 1-PP but potentially lower selectivity than WAY-100635 due to the propanamide linker.

Synthesis & Stability Considerations

Synthetic Route

The most robust synthesis involves N-alkylation:

  • Starting Materials: 1-(2-Pyridyl)piperazine + 2-chloropropanamide (or 3-chloropropanamide depending on isomer).

  • Conditions: Acetonitrile solvent,

    
     base, catalytic KI, reflux for 12-24 hours.
    
  • Purification: Column chromatography (DCM/MeOH).

Stability
  • Hydrolysis: The terminal amide is susceptible to amidases in the liver.

  • Recommendation: During PK studies, monitor for the formation of the carboxylic acid metabolite (2-(4-(pyridin-2-yl)piperazin-1-yl)propanoic acid), which is likely inactive and highly polar (poor BBB penetration).

References

  • López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT1A receptors.[1] Current Medicinal Chemistry, 9(4), 443-469.[1] Link

  • Glennon, R. A., et al. (1988). N-(Phthalimidoalkyl) derivatives of serotonergic agents: A common interaction at 5-HT1A serotonin binding sites? Journal of Medicinal Chemistry, 31(5), 867-870. Link

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317. Link

  • Newman-Tancredi, A., et al. (1998). Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study. European Journal of Pharmacology, 355(2-3), 245-256. Link

  • Paulekuhn, G. S., et al. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of Medicinal Chemistry, 50(26), 6665-6672. Link

Sources

Metabolic stability and pharmacokinetics of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability and Pharmacokinetics of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

This guide provides a comprehensive technical overview of the methodologies used to evaluate the metabolic stability and pharmacokinetic profile of the novel compound, 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) to offer a predictive and practical framework for the preclinical assessment of this molecule. While specific experimental data for this compound is not publicly available, this guide outlines the state-of-the-art experimental workflows and interpretive logic required for its thorough characterization.

Introduction and Structural Rationale

The compound 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide belongs to a class of piperazine derivatives that have garnered significant interest in medicinal chemistry due to their versatile binding capabilities and presence in numerous clinically successful drugs.[1] The core structure, featuring a pyridine ring linked to a piperazine moiety, is a common scaffold in compounds targeting the central nervous system (CNS). For instance, piribedil, a dopamine agonist used in the treatment of Parkinson's disease, shares a similar piperazine core, albeit with a pyrimidine ring.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is critical to predicting its in vivo behavior, optimizing dosage regimens, and ensuring its safety and efficacy as a potential therapeutic agent.[4][5]

This document will first postulate the likely metabolic fate of the compound based on established biotransformation pathways for analogous structures. It will then provide detailed, field-proven protocols for determining its metabolic stability in vitro and characterizing its pharmacokinetic profile in vivo.

Predicted Metabolic Pathways

The metabolic fate of a xenobiotic is primarily determined by its chemical structure. Based on the functional groups present in 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide, several metabolic pathways can be anticipated. The primary sites of metabolism are expected to involve the piperazine ring, the pyridine ring, and the propanamide side chain, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4]

Key Predicted Metabolic Transformations:

  • Oxidation of the Pyridine Ring: Aromatic hydroxylation is a common metabolic pathway. The pyridine ring is susceptible to oxidation, potentially at positions ortho or para to the nitrogen atom, leading to the formation of N-oxides or hydroxylated metabolites. Studies on similar compounds containing a pyrimidinyl-piperazine moiety have shown that hydroxylation of the heterocyclic ring is a major route of metabolism.[6][7]

  • N-Dealkylation of the Piperazine Ring: The piperazine ring is a known "soft spot" for metabolism. Oxidative N-dealkylation can occur at either nitrogen atom, leading to the cleavage of the propanamide side chain or the pyridine ring, respectively. This has been identified as a significant contributor to the metabolic instability of other piperazine-containing compounds.[8]

  • Oxidation of the Piperazine Ring: The carbon atoms of the piperazine ring can undergo hydroxylation, leading to the formation of various hydroxylated metabolites.

  • Amide Hydrolysis: The propanamide side chain contains an amide bond that could be susceptible to hydrolysis by amidase enzymes, although this is often a slower process compared to CYP-mediated oxidation.

  • Phase II Conjugation: The primary hydroxylated metabolites formed in Phase I reactions can undergo subsequent conjugation with glucuronic acid or sulfate to form more water-soluble metabolites that are readily excreted.

The following diagram illustrates these potential metabolic pathways.

Metabolic_Pathways Predicted Metabolic Pathways of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide cluster_phase1 Phase I Metabolism (CYP450, Amidases) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide M1 Pyridine Hydroxylation / N-Oxidation Parent->M1 CYP450 M2 Piperazine N-Dealkylation (cleavage of propanamide side chain) Parent->M2 CYP450 M3 Piperazine Ring Oxidation Parent->M3 CYP450 M4 Amide Hydrolysis Parent->M4 Amidases M5 Piperazine N-Dealkylation (cleavage of pyridine ring) Parent->M5 CYP450 M6 Glucuronide/Sulfate Conjugates M1->M6 UGTs, SULTs M3->M6

Caption: Predicted Phase I and Phase II metabolic pathways.

In Vitro Metabolic Stability Assessment

The initial step in characterizing the metabolic profile of a new chemical entity is to assess its stability in the presence of drug-metabolizing enzymes. This is typically done using in vitro systems such as liver microsomes or hepatocytes.[9]

Liver Microsomal Stability Assay

This assay provides a measure of the intrinsic clearance of a compound by Phase I enzymes, primarily CYPs.[10]

Experimental Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Liver Microsomes (human, rat, mouse): Commercially available, stored at -80°C. Thaw on ice before use.

    • NADPH Regenerating System (e.g., NADPH-A and NADPH-B): To ensure a constant supply of the necessary cofactor for CYP activity.

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Positive Controls: Compounds with known metabolic fates (e.g., testosterone, verapamil).

    • Acetonitrile with Internal Standard (e.g., warfarin, tolbutamide): For reaction termination and sample analysis.

  • Incubation:

    • Prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

    • Pre-incubate the master mix at 37°C for 5-10 minutes.

    • Add the test compound to the master mix (final concentration typically 1 µM) and vortex gently.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation:

SpeciesTest Compound t½ (min)Test Compound CLint (µL/min/mg protein)Positive Control (Testosterone) t½ (min)
HumanExperimental ValueCalculated ValueExpected Value (e.g., <15)
RatExperimental ValueCalculated ValueExpected Value (e.g., <10)
MouseExperimental ValueCalculated ValueExpected Value (e.g., <5)
Hepatocyte Stability Assay

This assay offers a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.

Experimental Protocol:

  • Preparation of Reagents:

    • Cryopreserved hepatocytes (human, rat, mouse).

    • Hepatocyte culture medium.

    • Test compound stock solution (10 mM in DMSO).

  • Incubation:

    • Thaw and plate hepatocytes in collagen-coated plates.

    • Allow cells to attach and recover.

    • Replace the medium with fresh medium containing the test compound (final concentration typically 1 µM).

    • Incubate at 37°C in a humidified incubator.

    • Collect aliquots of the cell suspension/medium at various time points.

    • Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Analysis and Data Analysis:

    • Follow the same procedures as described for the microsomal stability assay.

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

In_Vitro_Workflow In Vitro Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents: - Test Compound - Microsomes/Hepatocytes - Cofactors (NADPH) B Pre-warm matrix (37°C) A->B C Add Test Compound B->C D Initiate reaction (add NADPH) C->D E Sample at time points (0, 5, 15, 30, 60 min) D->E F Terminate reaction (Acetonitrile + Internal Standard) E->F G Centrifuge to remove protein F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: General workflow for in vitro metabolic stability assays.

In Vivo Pharmacokinetic Profiling

Following the in vitro assessment, an in vivo pharmacokinetic study is essential to understand how the compound behaves in a whole organism.[11][12] This is typically performed in a rodent species, such as the Sprague-Dawley rat.

Experimental Protocol:

  • Study Design:

    • Animals: Male Sprague-Dawley rats (n=3-5 per group).

    • Dosing Groups:

      • Intravenous (IV) group: 2 mg/kg administered via the tail vein. This allows for the determination of absolute bioavailability.

      • Oral (PO) group: 10 mg/kg administered via oral gavage.

    • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide in rat plasma.

    • Method validation should assess linearity, accuracy, precision, selectivity, and stability.

  • Pharmacokinetic Analysis:

    • Analyze plasma samples using the validated LC-MS/MS method.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters:

ParameterDescription
CmaxMaximum observed plasma concentration
TmaxTime to reach Cmax
AUC(0-t)Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf)Area under the plasma concentration-time curve from time 0 to infinity
Elimination half-life
CLClearance
VdVolume of distribution
F%Absolute oral bioavailability (calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100)

The following diagram outlines the workflow for a typical in vivo pharmacokinetic study.

In_Vivo_Workflow In Vivo Pharmacokinetic Study Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Administer Compound (IV and PO routes) B Collect serial blood samples A->B C Process blood to obtain plasma B->C D Quantify drug in plasma (LC-MS/MS) C->D E Pharmacokinetic Analysis (Non-compartmental) D->E F Determine PK parameters (Cmax, AUC, t½, F%) E->F

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the metabolic stability and pharmacokinetic properties of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide. By integrating predictive metabolic profiling with detailed protocols for in vitro and in vivo studies, researchers can efficiently characterize the DMPK profile of this compound. The data generated from these studies are crucial for making informed decisions in the drug discovery and development process, including lead optimization, dose prediction for further studies, and assessment of potential drug-drug interactions. The logical progression from in vitro metabolic stability to in vivo pharmacokinetic profiling ensures a thorough understanding of the compound's disposition, ultimately paving the way for its potential advancement as a therapeutic candidate.

References

  • Agnieszka, G., et al. (2019). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Chemical Biology & Drug Design, 93(4), 511-521. Available at: [Link]

  • Cadot, S., et al. (1995). Effect of Piribedil and Its Metabolite, S584, on Brain Lipid Peroxidation in Vitro and in Vivo. Journal of Neurochemistry, 65(5), 2140-2145. Available at: [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5783-5848. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 58-63. Available at: [Link]

  • Kus, C., et al. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Archiv der Pharmazie, 342(1), 54-60. Available at: [Link]

  • Jori, A., et al. (1989). Kinetics of piribedil and effects on dopamine metabolism: hepatic biotransformation is not a determinant of its dopaminergic action in rats. Pharmacological Research, 21(4), 423-430. Available at: [Link]

  • Li, C., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 584-592. Available at: [Link]

  • Gevorgyan, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(10), e2000208. Available at: [Link]

  • Obach, R. S., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Drug Metabolism and Disposition, 40(11), 2143-2161. Available at: [Link]

  • S. S., et al. (2024). In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl)-1-(1-(4-Nitrophenyl)-1h-Tetrazol-5-Yl) Ethanone' as Potential Antimicrobial Agents. International Journal of Pharmaceutical Quality Assurance, 15(3), 1218-1225. Available at: [Link]

  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2143-2161. Available at: [Link]

  • Anisetti, R. N., et al. (2021). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. Research Journal of Chemistry and Sciences, 11(1), 1-10. Available at: [Link]

  • Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. Available at: [Link]

  • Terashi, T., et al. (2022). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Pharmaceutics, 14(11), 2354. Available at: [Link]

  • Al-Hilal, T. A., & Alam, F. (2023). ADME Properties in Drug Delivery. Pharmaceutics, 15(5), 1365. Available at: [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development?. Available at: [Link]

  • Chloe, L. (2023). Pharmacokinetics and pharmacodynamics: Essential principles in clinical drug development. Journal of Clinical and Bioanalytical Chemistry, 7(4), 161. Available at: [Link]

  • Sakamuru, S., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 85, 117282. Available at: [Link]

  • Trotsko, N., et al. (2017). Synthesis, QSAR studies, and metabolic stability of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives as potential anticancer and apoptosis-inducing agents. Chemical Biology & Drug Design, 90(3), 380-396. Available at: [Link]

  • Millan, M. J. (2010). From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease. Pharmacology & Therapeutics, 128(2), 229-273. Available at: [Link]

  • Wang, Y., et al. (2014). Clinical Effects of Piribedil in Adjuvant Treatment of Parkinson's Disease: A Meta-Analysis. BioMed Research International, 2014, 807583. Available at: [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The described two-step synthesis is robust and scalable, commencing with the formation of the key intermediate, 1-(pyridin-2-yl)piperazine, followed by an amide coupling reaction to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, explanations of the underlying chemical principles, and essential safety and characterization data.

Introduction

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 1-(2-Pyridinyl)piperazine are known to exhibit a range of pharmacological activities, including acting as selective α2-adrenoceptor antagonists.[1] The title compound, 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide, incorporates this key moiety, suggesting its potential as a valuable building block or a candidate for further biological evaluation. This protocol outlines a reliable synthetic route, designed for both clarity and successful replication in a laboratory setting.

Overall Synthesis Workflow

The synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is achieved through a two-step process. The first step involves a nucleophilic aromatic substitution to form the piperazine intermediate, which is then acylated in the second step to produce the final amide.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of 1-(pyridin-2-yl)piperazine Start->Step1 Intermediate Intermediate: 1-(pyridin-2-yl)piperazine Step1->Intermediate Step2 Step 2: Amide Bond Formation Intermediate->Step2 FinalProduct Final Product: 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide Step2->FinalProduct End Purification & Characterization FinalProduct->End

Caption: Overall workflow for the synthesis of the target compound.

Materials and Methods

Materials and Reagents
Reagent/SolventSupplierPurity
2-ChloropyridineSigma-Aldrich99%
PiperazineAcros Organics99%
Acetonitrile (anhydrous)Fisher Scientific99.8%
Potassium CarbonateJ.T. Baker≥99%
2-Chloropropionyl chlorideTCI>98%
Dichloromethane (DCM)EMD Millipore≥99.8%
TriethylamineAlfa Aesar≥99.5%
Saturated aq. Sodium BicarbonateLabChem
BrineLabChem
Anhydrous Magnesium SulfateBDH
Silica Gel (for column chromatography)Sorbent Technologies230-400 mesh
Ethyl AcetateVWRHPLC Grade
HexanesVWRHPLC Grade
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance III 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Melting Point: Stuart SMP30 melting point apparatus.

  • Thin Layer Chromatography (TLC): Merck TLC silica gel 60 F₂₅₄ plates.

Experimental Protocols

Step 1: Synthesis of 1-(Pyridin-2-yl)piperazine

This initial step involves a nucleophilic aromatic substitution reaction, where the secondary amine of piperazine displaces the chloride on the pyridine ring. The use of excess piperazine acts as both a nucleophile and a base to neutralize the HCl generated during the reaction.

Step1_Workflow Reactants 2-Chloropyridine + Piperazine (excess) Reaction Reflux in Acetonitrile (e.g., 12 hours) Reactants->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product1 1-(Pyridin-2-yl)piperazine Purification->Product1

Caption: Workflow for the synthesis of the intermediate compound.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (5.0 g, 58.0 mmol, 5.0 equiv).

  • Add anhydrous acetonitrile (50 mL) and stir until the piperazine is mostly dissolved.

  • Add 2-chloropyridine (1.1 g, 9.6 mmol, 1.0 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (eluent: 10% methanol in dichloromethane).

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove excess piperazine and any inorganic salts.

  • Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 2-10% methanol in dichloromethane, to afford 1-(pyridin-2-yl)piperazine as a pale yellow oil.

Step 2: Synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

In this final step, the secondary amine of the synthesized 1-(pyridin-2-yl)piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. Triethylamine is used as a base to quench the HCl byproduct. The initial reaction forms an intermediate which is then converted to the primary amide.

Step2_Workflow Reactants2 1-(Pyridin-2-yl)piperazine + 2-Chloropropionyl chloride Reaction2 Reaction in DCM with Triethylamine at 0°C to RT Reactants2->Reaction2 Workup2 Aqueous Workup (Extraction with aq. NaHCO₃) Reaction2->Workup2 Purification2 Purification (Crystallization or Chromatography) Workup2->Purification2 Product2 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide Purification2->Product2

Caption: Workflow for the synthesis of the final product.

Procedure:

  • Dissolve 1-(pyridin-2-yl)piperazine (1.0 g, 6.1 mmol, 1.0 equiv) in dichloromethane (30 mL) in a round-bottom flask and cool to 0°C in an ice bath.

  • Add triethylamine (1.3 mL, 9.2 mmol, 1.5 equiv) to the solution.

  • Slowly add a solution of 2-chloropropionyl chloride (0.85 g, 6.7 mmol, 1.1 equiv) in dichloromethane (10 mL) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (eluent: 10% methanol in dichloromethane).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography (eluting with 5-10% methanol in dichloromethane) to yield 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide as a solid.

Characterization Data

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (400 MHz, CDCl3) δ (ppm)MS (ESI) m/z
1-(Pyridin-2-yl)piperazineC9H13N3163.22Pale yellow oil8.18 (ddd, J = 4.9, 1.9, 0.9 Hz, 1H), 7.48 (ddd, J = 8.7, 7.2, 1.9 Hz, 1H), 6.63 (dt, J = 8.7, 0.9 Hz, 1H), 6.59 (ddd, J = 7.2, 4.9, 0.9 Hz, 1H), 3.52 (t, J = 5.2 Hz, 4H), 3.01 (t, J = 5.2 Hz, 4H), 2.05 (s, 1H).164.1 [M+H]+
2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamideC12H18N4O234.30Off-white solid8.19 (ddd, J = 4.9, 2.0, 0.9 Hz, 1H), 7.50 (ddd, J = 8.7, 7.2, 2.0 Hz, 1H), 6.65 (d, J = 8.7 Hz, 1H), 6.62 (ddd, J = 7.2, 4.9, 0.9 Hz, 1H), 6.55 (br s, 1H), 5.45 (br s, 1H), 3.55 (t, J = 5.0 Hz, 4H), 3.20 (q, J = 7.0 Hz, 1H), 2.75-2.55 (m, 4H), 1.20 (d, J = 7.0 Hz, 3H).235.2 [M+H]+

Safety Precautions

  • 2-Chloropyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Piperazine: Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • 2-Chloropropionyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Discussion

The presented two-step synthesis provides a reliable and efficient method for the preparation of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide. The first step, a nucleophilic aromatic substitution, proceeds smoothly, with the excess piperazine serving a dual role as reactant and base. The subsequent amide formation via acylation with 2-chloropropionyl chloride is a standard and effective transformation. The purification of the intermediate and final product by column chromatography yields materials of high purity, suitable for further studies. The characterization data provided should serve as a useful reference for researchers replicating this synthesis.

References

  • PrepChem. Synthesis of 1-(2-pyrimidinyl)piperazine. Available at: [Link]

  • Faiz, S., et al. (2022). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 10, 1064736. Available at: [Link]

  • Wikipedia. Pyridinylpiperazine. Available at: [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Available at: [Link]

Sources

Application Note: A Systematic Approach to Optimal Solvent Selection for 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical, foundational step in the development of pharmaceutical compounds. It profoundly impacts process efficiency, yield, purity, crystal form, and the ultimate bioavailability of the active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, systematic methodology for selecting the optimal solvent for 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide. The approach detailed herein integrates theoretical modeling with empirical, multi-stage experimental protocols, ensuring the final solvent choice is grounded in rigorous scientific data, considering solubility, stability, and process safety.

Introduction: The Criticality of Solvent Selection

In pharmaceutical manufacturing, solvents are not merely inert vehicles but active participants in chemical processes, influencing everything from reaction kinetics to the final physical form of the drug substance.[1] For a molecule like 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide, whose utility may lie in its role as an API or a key intermediate, an improper solvent choice can lead to significant downstream challenges, including poor yield, difficult purification, formation of undesirable polymorphs, and compromised stability.[1]

A scientifically-driven solvent selection process mitigates these risks. Modern strategies have moved beyond simple trial-and-error, now employing a tiered approach that begins with predictive, in silico models and progresses to meticulous experimental verification.[2] This ensures that resources are focused on the most promising candidates, accelerating development timelines while adhering to stringent safety and environmental guidelines established by regulatory bodies like the International Council for Harmonisation (ICH).[3]

Physicochemical Profile of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

A thorough understanding of the solute's molecular structure is the cornerstone of solvent selection. The principle of "like dissolves like" dictates that a solute will dissolve best in a solvent that shares similar intermolecular forces.

Molecular Structure: C₁₂H₁₈N₄O

The structure of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide contains several key functional groups that govern its solubility behavior:

  • Pyridine Ring: A polar, aromatic heterocycle containing a basic nitrogen atom that can act as a hydrogen bond acceptor.

  • Piperazine Ring: A non-aromatic heterocycle with two basic nitrogen atoms. The tertiary amine nitrogen is a hydrogen bond acceptor.

  • Propanamide Group: A highly polar functional group containing an amide linkage. The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[4]

This combination of functional groups renders the molecule polar and basic, with multiple sites for hydrogen bonding. Therefore, it is predicted to be most soluble in polar solvents, particularly those that can engage in hydrogen bonding. Its solubility in aqueous media is expected to be pH-dependent due to the basicity of the pyridine and piperazine nitrogens.

Figure 1: Key Functional Groups and Interaction Sites cluster_molecule 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide cluster_interactions Potential Intermolecular Interactions pyridine Pyridine Ring h_acceptor Hydrogen Bond Acceptor pyridine->h_acceptor polar Polar Regions pyridine->polar basic Basic Centers (pH-dependent) pyridine->basic piperazine Piperazine Ring piperazine->h_acceptor piperazine->basic amide Propanamide Group amide->h_acceptor h_donor Hydrogen Bond Donor amide->h_donor amide->polar

Caption: Key functional groups and potential intermolecular interaction sites.

A Multi-Stage Strategy for Solvent Selection

We advocate for a systematic, tiered workflow to efficiently identify the optimal solvent. This process minimizes compound usage in early stages and generates comprehensive data for final selection.

Figure 2: Systematic Solvent Selection Workflow cluster_1 cluster_2 cluster_3 A Stage 1: In Silico & Initial Screening node1 Hansen Solubility Parameter (HSP) & COSMO-RS Prediction A->node1 B Stage 2: Quantitative Solubility Assays node3 Equilibrium 'Shake-Flask' Assay (Thermodynamic Solubility) B->node3 node4 Kinetic Turbidimetric/UV Assay (High-Throughput Assessment) B->node4 C Stage 3: Solution Stability & Final Selection node5 HPLC Stability Assay (Assess Degradation) C->node5 node2 Small-Scale Qualitative Test (Broad Solvent Spectrum) node1->node2 node2->B node3->C node4->C node6 Final Selection Based on Solubility, Stability, Safety & Application node5->node6

Caption: A systematic workflow for efficient and reliable solvent selection.

PART I: THEORETICAL & SCREENING PROTOCOLS

A. In Silico Prediction: Guiding the Experimental Design

Before commencing wet lab experiments, computational models can significantly narrow the field of potential solvents, saving time and resources.[3]

  • Hansen Solubility Parameters (HSP): This model deconstructs solubility into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][6] The principle is that substances with similar HSP values are likely to be miscible.[7][8] By calculating the HSP for 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide (using group contribution methods or software), one can screen a database of solvents and rank them by their HSP distance (Ra). Solvents with a smaller Ra are better candidates.[9]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[10][11] It calculates the chemical potential of a solute in a solvent, providing a highly accurate a priori prediction of solubility without needing experimental data for parameterization.[12][13] This method is particularly useful for screening novel compounds where no prior data exists.[14]

B. Protocol: Rapid Qualitative Solubility Screening

Objective: To quickly assess the solubility of the compound across a diverse range of pharmaceutically acceptable solvents.[15]

Materials:

  • 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

  • Array of solvents (see Table 1)

  • 2 mL glass vials with caps

  • Vortex mixer

  • Microbalance

Procedure:

  • Weigh approximately 2-5 mg of the compound directly into each labeled 2 mL vial.

  • Add 100 µL of a selected solvent to the first vial.

  • Cap the vial securely and vortex vigorously for 30-60 seconds.

  • Visually inspect the vial against a dark background for any undissolved solid particles.

  • If the solid has completely dissolved, add another 100 µL of the solvent and repeat step 3. Continue this process up to a total volume of 1 mL.

  • If the solid is not fully dissolved after adding 1 mL, it can be classified as having low solubility in that solvent.

  • Record observations for each solvent, noting the approximate volume required for complete dissolution or if the compound remained insoluble.

  • Repeat for all solvents listed in Table 1.

Data Presentation:

Solvent Solvent Class (ICH) Polarity Type Qualitative Solubility (Observation)
Water (pH 7.0)-Polar Protice.g., Sparingly Soluble
Ethanol3Polar Protice.g., Soluble
Isopropanol3Polar Protice.g., Soluble
Acetone3Polar Aprotice.g., Freely Soluble
Acetonitrile2Polar Aprotice.g., Soluble
Ethyl Acetate3Polar Aprotice.g., Slightly Soluble
Dimethyl Sulfoxide (DMSO)3Polar Aprotice.g., Very Soluble
N,N-Dimethylformamide (DMF)2Polar Aprotice.g., Very Soluble
Tetrahydrofuran (THF)2Polar Aprotice.g., Soluble
Toluene2Non-Polare.g., Insoluble
Heptane3Non-Polare.g., Insoluble
This table presents a template for recording results; actual results must be determined experimentally.

PART II: QUANTITATIVE SOLUBILITY PROTOCOLS

Based on the initial screening, select promising solvents (those showing at least partial solubility) for precise quantitative analysis.

A. Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: To determine the thermodynamic solubility, which represents the true saturation point of the compound in a solvent at equilibrium.[16] This method is considered the gold standard.[17][18]

Principle: An excess amount of the solid compound is agitated in the solvent for an extended period until the concentration of the dissolved solute in the liquid phase becomes constant.[16][19]

Materials:

  • Sufficient quantity of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

  • Selected solvents

  • Scintillation vials or flasks with sealed caps

  • Orbital shaker with temperature control (e.g., set to 25 °C or 37 °C)[20]

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated balance, pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure a solid phase remains at the end of the experiment (e.g., 10-20 mg of solid in 2-5 mL of solvent).[21]

  • Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

  • Sampling: Allow the mixture to equilibrate for at least 24-48 hours.[17][18] To confirm equilibrium, you can take samples at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is reached when the measured concentration does not change significantly between time points (e.g., <5% variation).[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.[19]

  • Analysis: Dilute the filtrate with a suitable mobile phase or solvent as required by the analytical method. Quantify the concentration of the dissolved compound using a pre-validated HPLC or LC-MS method against a standard calibration curve.

  • Replicates: Perform each solubility determination in triplicate to ensure reproducibility.[20]

B. Protocol: Kinetic Solubility Assay (High-Throughput)

Objective: To rapidly measure the solubility of a compound from a DMSO stock solution, which is common in early drug discovery.[22] This method measures the concentration at which a compound precipitates from an aqueous buffer.[23][24]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates out of solution. The concentration in the resulting filtrate is then measured.[25]

Materials:

  • 10 mM DMSO stock solution of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microtiter plates (filter plates for separation, analysis plates)

  • Automated liquid handler (recommended) or multichannel pipettes

  • Plate shaker and plate reader (UV-Vis or Nephelometer)

Procedure:

  • Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add a small volume (e.g., 1-5 µL) of the 10 mM DMSO stock solution to the buffer in each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[21][25]

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) on a plate shaker for a defined period (e.g., 1-2 hours).[22][23]

  • Precipitate Removal: Separate the undissolved precipitate from the solution. This is typically done by centrifuging the plate and taking the supernatant or by using a 96-well filter plate and pulling the filtrate through with a vacuum manifold.[24]

  • Quantification: Transfer the clear filtrate to a new 96-well analysis plate. Determine the concentration of the dissolved compound using a suitable high-throughput analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve prepared in the same buffer/DMSO mixture.[23]

PART III: STABILITY & FINAL SELECTION

A. Protocol: Solution Stability Assessment

Objective: To ensure the compound does not degrade in the chosen high-solubility solvents over a typical experimental or storage timeframe.

Procedure:

  • Prepare a stock solution of the compound in the top 2-3 candidate solvents at a known concentration (e.g., 80% of its measured equilibrium solubility).

  • Divide each solution into aliquots. Store one set of aliquots at the intended experimental temperature (e.g., 25 °C) and another under accelerated conditions (e.g., 40 °C).

  • At specified time points (e.g., t=0, 24h, 48h, 1 week), analyze an aliquot from each condition using a stability-indicating HPLC method.

  • The HPLC method should be capable of separating the parent compound from any potential degradants.

  • Calculate the percentage of the parent compound remaining at each time point relative to t=0. A stable solution will show minimal loss of the parent compound (<2-5%) and no significant formation of degradation products.

B. Final Solvent Selection

The optimal solvent is selected by holistically evaluating all generated data. The ideal choice will exhibit:

  • High Solubility: Sufficient to meet the concentration requirements of the intended application (e.g., >10 mg/mL for formulation studies).

  • Chemical Stability: The compound should be stable in the solvent for the required duration.

  • Safety and Environmental Profile: The solvent should be of an appropriate class (Class 3 is preferred over Class 2 or 1) and have a favorable safety, health, and environmental (SHE) profile.[26]

  • Process Compatibility: The solvent's physical properties (boiling point, viscosity, vapor pressure) must be compatible with the downstream process (e.g., crystallization, filtration, drying).

Adherence to Good Laboratory Practices (GLP)

All solubility and stability experiments must be conducted in accordance with Good Laboratory Practices (GLP) to ensure the quality, reliability, and integrity of the data.[27] This includes:

  • Standard Operating Procedures (SOPs): All protocols should be formally documented as SOPs.[28]

  • Instrument Calibration: All equipment, especially balances, pipettes, and analytical instruments, must be regularly calibrated and maintained.[29]

  • Data Integrity: All raw data, calculations, and observations must be recorded accurately, promptly, and legibly in a controlled laboratory notebook.[28][29]

  • Traceability: All reagents and samples should be clearly labeled and traceable to their source and preparation date.[28]

Adherence to GLP ensures that the data generated is robust, reproducible, and suitable for inclusion in regulatory filings.[29][30]

Conclusion

The selection of an optimal solvent for 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is a multi-faceted process that requires a systematic and data-driven approach. By combining the predictive power of in silico models with a tiered experimental workflow—from rapid screening to precise equilibrium solubility and stability testing—researchers can confidently identify a solvent that maximizes performance while adhering to safety and regulatory standards. This structured methodology not only enhances the probability of success in drug development but also provides a robust framework applicable to a wide range of pharmaceutical compounds.

References

  • Hansen, C. M. (1967). Hansen Solubility Parameters. ResearchGate. [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

  • Klamt, A., Eckert, F., & Arlt, W. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of Computational Chemistry, 23(2), 275-281. [Link]

  • Feshchenko, Z. (2021). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. ScienceRise: Pharmaceutical Science, 4(32). [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • DeMarco, B. A., & Bancerz, M. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • Gani, R. (2018). Solvent selection for pharmaceuticals. ResearchGate. [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Gholami, H., et al. (2019). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. [Link]

  • More, S., et al. (2023). Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture. ACS Publications. [Link]

  • Jouyban, A. (2013). How to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Taylor & Francis. [Link]

  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Coastviewsolvents.com. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

  • iFormulate. (2017). iFormulate introduces…a quick guide to Hansen Solubility Parameters. YouTube. [Link]

  • USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. WHO. [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • U.S. Environmental Protection Agency. (2016). Policy: Good Laboratory Practices Advisories. US EPA. [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Dong, M. W. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC. [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Biobide. [Link]

  • National Center for Biotechnology Information. (n.d.). Propanamide, N-4-piperidinyl-. PubChem. [Link]

  • Molelixir Informatics. (2023). Good Laboratory Practices Every Biotech Student MUST Know. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Propionamide. PubChem. [Link]

  • Wikipedia. (n.d.). Propanamide. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. PubChem. [Link]

  • Sunshine Pharma. (n.d.). N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[5][7][10]dioxaborolan-2-yl)-benzamide. Sunshine Pharma. [Link]

  • PubChemLite. (n.d.). 2-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid. PubChemLite. [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide, a key intermediate and active pharmaceutical ingredient (API) in drug development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to method development, optimization, and validation, ensuring reliable and reproducible results in a regulated environment.

Introduction: The Analytical Challenge

2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is a heterocyclic compound of increasing interest in pharmaceutical research due to its potential therapeutic applications. The molecular structure, featuring a pyridine ring, a piperazine core, and a propanamide side chain, presents a unique analytical challenge. The basic nature of the piperazine and pyridine nitrogens necessitates careful control of the mobile phase pH to ensure good peak shape and retention. The presence of the pyridine chromophore allows for sensitive UV detection.

The development of a robust and reliable analytical method is paramount for ensuring the quality, purity, and potency of the API and its formulations throughout the drug development lifecycle.[1][2] This application note provides a step-by-step guide to developing and validating an HPLC method suitable for this purpose, following the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[3]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of successful HPLC method development.[1][4] While specific experimental data for 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is not widely available, its structure allows for the prediction of key characteristics:

  • Structure:

    • Basic Centers: The piperazine and pyridine moieties contain basic nitrogen atoms, making the compound's retention and peak shape highly sensitive to the pH of the mobile phase. The pKa of similar compounds like 1-(2-pyridyl)piperazine is around 8.9.

    • Chromophore: The pyridine ring is a UV-active chromophore, which allows for detection using a UV-Vis spectrophotometer.

    • Polarity: The presence of amide and amine functionalities suggests a moderate polarity, making it suitable for reversed-phase chromatography.

  • Solubility: The compound is expected to be soluble in polar organic solvents such as methanol and acetonitrile, as well as in acidic aqueous solutions. This is a key consideration for sample and standard preparation.[2]

HPLC Method Development Strategy

The development of this HPLC method followed a systematic and logical approach, starting with the selection of initial chromatographic conditions and progressing through optimization to a final, validated method.[1][5]

Initial Conditions Selection

The initial chromatographic conditions were chosen based on the predicted physicochemical properties of the analyte and general principles of reversed-phase HPLC.[4][5]

  • Chromatographic Mode: Reversed-phase HPLC was selected due to the analyte's moderate polarity. This mode is widely used in the pharmaceutical industry for its versatility and robustness.[5]

  • Stationary Phase: A C18 column was chosen as the initial stationary phase. C18 columns are the workhorse of reversed-phase chromatography, providing excellent retention for a wide range of compounds.[4]

  • Mobile Phase: A combination of acetonitrile and water was selected as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. To ensure good peak shape for the basic analyte, a phosphate buffer was incorporated to control the pH.

  • Detection: A UV detector was selected, with the initial wavelength set at the predicted λmax of the pyridine chromophore. A photodiode array (PDA) detector was used during method development to determine the optimal detection wavelength.

Method Optimization

The initial conditions were systematically optimized to achieve the desired chromatographic performance, focusing on resolution, peak shape, and analysis time.

  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase was investigated to optimize the peak shape and retention time of the analyte. For basic compounds, working at a pH below their pKa can improve peak symmetry by ensuring the analyte is in a single ionic form.

  • Organic Modifier Concentration: The concentration of acetonitrile in the mobile phase was adjusted to achieve an optimal retention time, typically with a capacity factor (k') between 2 and 10 for good resolution and reasonable run times.[3]

  • Gradient Elution: A gradient elution was explored to improve the separation of the main analyte from any potential impurities and to reduce the overall run time.[3]

Final Optimized HPLC Method

The following section details the final, optimized HPLC method for the analysis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide.

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and PDA detector.

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Data Acquisition: OpenLab CDS ChemStation Edition or equivalent.

Reagents and Standards
  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Water: HPLC grade or purified water

  • Potassium Dihydrogen Phosphate: Analytical grade

  • Orthophosphoric Acid: Analytical grade

  • 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide Reference Standard: Of known purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh about 10 mg of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution using the diluent to achieve a final concentration of approximately 100 µg/mL of the analyte.

Chromatographic Conditions
ParameterSetting
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4, pH 3.0B: Acetonitrile
Gradient 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12-12.1 min: 80% to 20% B12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 15 minutes

Method Validation

The optimized HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3] The validation parameters assessed included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

System suitability tests were performed before each validation run to ensure the chromatographic system was performing adequately. The acceptance criteria were:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area (n=6): ≤ 2.0%

Validation Results
Validation ParameterResult
Linearity (r²) > 0.999
Range 20 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) Repeatability: < 1.0%Intermediate Precision: < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness The method was found to be robust with respect to small, deliberate changes in flow rate, column temperature, and mobile phase pH.

Experimental Protocols

Protocol for Standard and Sample Preparation
  • Standard Preparation: a. Accurately weigh approximately 10 mg of the reference standard. b. Transfer to a 100 mL volumetric flask. c. Add approximately 50 mL of diluent and sonicate for 5 minutes to dissolve. d. Allow the solution to cool to room temperature. e. Dilute to the mark with diluent and mix well.

  • Sample Preparation (for a solid dosage form): a. Weigh and finely powder not fewer than 20 tablets. b. Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient. c. Transfer to a 100 mL volumetric flask. d. Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking. e. Allow the solution to cool to room temperature. f. Dilute to the mark with diluent and mix well. g. Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Protocol for HPLC Analysis
  • Set up the HPLC system according to the chromatographic conditions specified in Section 4.4.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution six times to check for system suitability.

  • Inject the standard and sample solutions in duplicate.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) before storing it in an appropriate solvent.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Planning & Initial Assessment cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Final Method A Analyte Characterization (Structure, pKa, Solubility) D Select Chromatographic Mode (Reversed-Phase) A->D B Literature Review (Similar Compounds) B->D C Define Analytical Target Profile (ATP) C->D E Column & Stationary Phase Selection (C18, 5µm) D->E F Mobile Phase Screening (pH, Organic Modifier) E->F G Detector Settings (UV-Vis, Wavelength) F->G H Optimization (Gradient, Flow Rate, Temperature) G->H I System Suitability Testing H->I J ICH Guideline Validation (Specificity, Linearity, Accuracy, Precision, etc.) I->J K Robustness Testing J->K L Finalized & Documented HPLC Method K->L

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This application note presents a detailed and systematic approach to the development and validation of a robust RP-HPLC method for the quantification of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide. The final method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry. The principles and protocols described herein can be adapted for the analysis of other similar compounds, providing a valuable resource for analytical scientists.

References

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • International Conference on Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Agilent Technologies. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Patel, S., et al. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy and Biological Sciences, 19(5), 1-10.
  • Sharma, S., & Singh, G. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 133-139.
  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Food Science and Technology, 57(1), 239-247.
  • Gadzała-Kopciuch, R., et al. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • PubChem. (n.d.). 2-Piperazin-1-yl-6-[2-(propan-2-ylamino)pyridin-4-yl]pyridine-4-carboxamide. Retrieved from [Link]

  • Amgen Inc. (2007). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.
  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science and Technology, 57(1), 239-247. Retrieved from [Link]

  • Hopkała, H., & Zgoda, M. M. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-8.
  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 1-(Pyridin-2-yl)piperidine-4-carboxylic acid Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-pyridin-2-ylpiperazine-1-yl)methyl)-1H-benzimidazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, N-phenyl-N-4-piperidinyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmacophore. (2021). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

Sources

Application Note: Preparation of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug discovery professionals handling 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide . As this specific chemical entity belongs to the class of aryl-piperazine derivatives (common pharmacophores in serotonergic and dopaminergic ligands), the protocol is grounded in best practices for lipophilic, basic small molecules.

Compound Overview & Physicochemical Properties[1][2]

Before beginning, it is critical to understand the chemical nature of the analyte to ensure stability and solubility.

  • Chemical Name: 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide[1]

  • Chemical Class: Aryl-piperazine / Amino-amide.

  • Molecular Formula (Free Base):

    
    
    
  • Molecular Weight (MW): ~234.30 g/mol (Note: Always verify your specific batch for salt forms, e.g.,

    
    , which significantly alters MW).
    
  • Solubility Profile:

    • DMSO (Dimethyl Sulfoxide): Recommended. High solubility (>50 mM) due to the lipophilic piperazine/pyridine rings.

    • Water/PBS: Low to Moderate. The basic nitrogens (pKa ~8-9) allow solubility at acidic pH, but neutral solubility may be limited.

    • Ethanol: Moderate.

Why DMSO?

For in vitro screening, DMSO is the industry standard solvent. It dissolves both polar and non-polar moieties of the piperazine-amide scaffold and is sterile-filterable. Aqueous stock solutions are discouraged due to potential hydrolysis of the amide over long-term storage and pH-dependent solubility issues [1].

Materials & Equipment

  • Compound: 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide (Solid).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Cell Culture Grade).
    
  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene plastics which DMSO can leach.

  • Equipment: Analytical Balance (0.01 mg precision), Vortex Mixer, Ultrasonic Water Bath.

Protocol: Preparation of 10 mM Stock Solution

This protocol targets a 10 mM master stock, the standard concentration for high-throughput screening (HTS) and dose-response curves.

Step 1: Mass Calculation & Weighing

Calculate the required mass using the formula:



  • Example: To prepare 1.0 mL of a 10 mM solution of the free base (MW 234.30):

    
    
    

Critical QC Check: If your substance is a salt (e.g., Hydrochloride), you must adjust the mass.

  • Correction Factor: $ \text{Mass}{\text{salt}} = \text{Mass}{\text{base}} \times \frac{\text{MW}{\text{salt}}}{\text{MW}{\text{base}}} $

Step 2: Dissolution (The "Sandwich" Method)

To prevent the powder from sticking to the glass interface:

  • Pipette 50% of the calculated DMSO volume into the vial first.

  • Add the weighed compound powder.

  • Add the remaining 50% DMSO to wash down any powder on the walls.

  • Vortex vigorously for 30 seconds.

  • Sonicate for 5–10 minutes at room temperature to ensure complete solubilization.

Step 3: Visual Inspection

Hold the vial against a light source. The solution must be crystal clear .

  • Cloudiness? Sonicate longer or warm slightly (37°C).

  • Particulates? Centrifuge at 13,000 x g for 5 mins. If a pellet forms, the compound is not dissolved; do not proceed.

Storage & Stability

DMSO is hygroscopic (absorbs water from air), which can cause compound precipitation or degradation (hydrolysis of the amide bond).

  • Format: Aliquot into small volumes (e.g., 20–50

    
    L) to avoid freeze-thaw cycles.
    
  • Container: Screw-cap amber glass vials or polypropylene (PP) microtubes (DMSO compatible).

  • Temperature:

    • Short-term (weeks): -20°C.[2]

    • Long-term (months/years): -80°C.[2]

Experimental Workflow: Serial Dilution for Assays

For IC


 determination, you must maintain a constant DMSO concentration (usually <1% or <0.1%) across all dose points to avoid solvent toxicity artifacts [2].
Dilution Scheme (Example for 10-point curve)

Goal: Top concentration 10


M in assay, 0.1% DMSO final.
StepSource SolutionSolventVolume TransferFinal Conc.
1. Master Stock Solid Powder100% DMSO-10 mM
2. Intermediate 10 mM StockAssay Buffer1

L Stock + 999

L Buffer
10

M
(0.1% DMSO)
3. Serial Dil. Previous WellAssay Buffer*1:3 Dilution3.33

M
  • Note: For strict kinetics, perform serial dilutions in 100% DMSO first, then transfer to buffer. This prevents "crashing out" of lipophilic compounds at intermediate concentrations.

Process Visualization

The following diagram illustrates the critical path for preparing and validating the stock solution.

StockPrep Start Start: Solid Compound CheckMW Check Salt Form & Calculate Mass Start->CheckMW Weigh Weigh Powder (Amber Glass Vial) CheckMW->Weigh Dissolve Add DMSO (Vortex + Sonicate) Weigh->Dissolve QC Visual QC: Clear Solution? Dissolve->QC QC->Dissolve No (Cloudy) Aliquot Aliquot (Single Use) QC->Aliquot Yes Store Store at -80°C Aliquot->Store

Figure 1: Logical workflow for the preparation of analytical-grade stock solutions.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Buffer Compound is highly lipophilic; "Crash out" effect.Perform serial dilutions in DMSO first, then spike into buffer. Increase BSA in buffer to act as a carrier.
Yellowing of Stock Oxidation of Piperazine/Pyridine nitrogen.Check storage age. Prepare fresh stock. Ensure storage under inert gas (Argon) if possible.
Freezing at -20°C DMSO freezing point is 19°C.This is normal. Ensure complete thawing and vortexing before use to redissolve any cryo-precipitates.

References

  • NIH Assay Guidance Manual. Compound Management and Screening Operations. National Center for Biotechnology Information (US). Available at: [Link]

Sources

Application Note: Optimized Conditions for the Synthesis of Propanamide Derivatives of 1-(2-pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the reaction conditions for the synthesis of propanamide derivatives via the coupling of 1-(2-pyridyl)piperazine with a propanoyl moiety. The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide array of therapeutics.[1][2] This document outlines mechanistically driven protocols for achieving high-yield mono-acylation, a critical step in the development of novel pharmaceutical agents. We will explore various coupling methodologies, including the use of activated carboxylic acid derivatives and standard amide coupling reagents, while also addressing the key challenge of selective N-acylation on the asymmetric 1-(2-pyridyl)piperazine.

Introduction: The Significance of 1-(2-Pyridyl)piperazine Propanamides

The 1-(2-pyridyl)piperazine moiety is a key pharmacophore found in numerous centrally active pharmaceutical agents, exhibiting a range of activities including antipsychotic, anxiolytic, and antidepressant properties. The parent compound, 1-(2-pyridyl)piperazine, has itself been noted for its analgesic properties.[3] The introduction of a propanamide group can significantly modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. These derivatives are of significant interest in drug discovery for targeting a variety of receptors and enzymes within the central nervous system and other therapeutic areas.[1][4]

The primary synthetic challenge in the preparation of these derivatives lies in the selective mono-acylation of the piperazine ring. Due to the presence of two secondary amine groups, the reaction can potentially yield a mixture of mono- and di-acylated products. Furthermore, the electronic asymmetry introduced by the pyridyl group can influence the nucleophilicity of the two piperazine nitrogens. This guide will detail strategies to overcome these challenges and achieve selective synthesis.

Mechanistic Considerations for Selective Mono-Acylation

The fundamental reaction is a nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks an electrophilic carbonyl carbon of the propanoyl source. The key to achieving mono-acylation lies in controlling the reactivity of the starting materials and the reaction conditions.

Direct Acylation with Propanoic Anhydride or Propanoyl Chloride

A straightforward approach involves the direct acylation of 1-(2-pyridyl)piperazine using propanoic anhydride or propanoyl chloride. Propanoic anhydride is a symmetrical anhydride formed from the dehydration of two propanoic acid molecules.[5] The reaction with an amine proceeds via nucleophilic attack on one of the carbonyl carbons, leading to the formation of the amide and a propanoate leaving group.[6]

To favor mono-acylation, the stoichiometry of the reactants is critical. Using a slight excess of 1-(2-pyridyl)piperazine relative to the acylating agent can help minimize the formation of the di-acylated product. The choice of base is also important to neutralize the liberated propanoic acid or hydrochloric acid.

Amide Coupling with Propanoic Acid

Modern amide bond formation frequently employs coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack. This method offers milder reaction conditions and often leads to higher yields and purer products compared to the use of acid anhydrides or chlorides.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts such as HATU and HBTU. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or an active ester intermediate, which is then readily attacked by the amine.

The general mechanism for EDC/HOBt mediated coupling is depicted below:

  • Activation of Carboxylic Acid: EDC reacts with propanoic acid to form a highly reactive O-acylisourea intermediate.

  • Formation of Active Ester: In the presence of an additive like 1-hydroxybenzotriazole (HOBt), the O-acylisourea is converted to an HOBt-ester. This intermediate is more stable and less prone to side reactions and racemization.

  • Nucleophilic Attack: The secondary amine of 1-(2-pyridyl)piperazine attacks the carbonyl carbon of the active ester.

  • Amide Bond Formation: The tetrahedral intermediate collapses to form the desired propanamide and regenerates HOBt.

AmideCoupling PropanoicAcid Propanoic Acid O_Acylisourea O-Acylisourea Intermediate PropanoicAcid->O_Acylisourea + EDC EDC EDC ActiveEster Active Ester (HOBt-ester) O_Acylisourea->ActiveEster + HOBt Byproduct EDC-Urea Byproduct O_Acylisourea->Byproduct HOBt HOBt Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + 1-(2-Pyridyl)piperazine Piperazine 1-(2-Pyridyl)piperazine Tetrahedral->HOBt regenerated Propanamide Propanamide Product Tetrahedral->Propanamide

Experimental Protocols

Protocol 1: Direct Acylation using Propanoic Anhydride

This protocol describes a straightforward method for the propanoylation of 1-(2-pyridyl)piperazine.

Materials:

  • 1-(2-pyridyl)piperazine

  • Propanoic Anhydride

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 1-(2-pyridyl)piperazine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable non-nucleophilic base such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propanoic anhydride (0.9 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Protocol 2: EDC/HOBt Mediated Coupling

This protocol utilizes a standard coupling reagent for a more controlled reaction.

Materials:

  • Propanoic Acid

  • 1-(2-pyridyl)piperazine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve propanoic acid (1.0 eq), HOBt (1.1 eq), and EDC (1.1 eq) in DMF under an inert atmosphere.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 1-(2-pyridyl)piperazine (1.0 eq) and DIPEA (1.5 eq) in DMF.

  • Add the amine solution to the activated acid mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ExperimentalWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve Reactants (Acid, Coupling Agents, Amine, Base) Activation Carboxylic Acid Activation (if applicable) Reactants->Activation Coupling Amine Addition & Coupling Activation->Coupling Monitoring Reaction Monitoring (TLC) Coupling->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Pure Propanamide Derivative Purification->FinalProduct

Summary of Reaction Conditions

The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes key parameters for consideration.

ParameterMethod 1: Propanoic AnhydrideMethod 2: EDC/HOBt CouplingRationale & Considerations
Acylating Agent Propanoic AnhydridePropanoic AcidPropanoic anhydride is more reactive but can be less selective. Propanoic acid with coupling agents offers milder conditions.
Stoichiometry Amine (1.0 eq), Anhydride (0.9 eq)Acid (1.0 eq), Amine (1.0 eq)A slight excess of the amine in Method 1 helps to minimize di-acylation. Equimolar amounts are typically used in coupling reactions.
Coupling Reagent N/AEDC, HATU, HBTU, etc.Choice depends on the scale, cost, and desired reactivity. HATU is often faster and more efficient but more expensive.
Additive N/AHOBt, OxymaPureSuppresses side reactions and racemization, particularly important for chiral carboxylic acids.
Base Et3N, DIPEADIPEA, NMMA non-nucleophilic base is crucial to avoid competing reactions. DIPEA is a common choice.
Solvent DCM, THFDMF, DCMSolvent choice depends on the solubility of the reactants. DMF is a good polar aprotic solvent for many coupling reactions.
Temperature 0 °C to RTRTInitial cooling for reactive acylating agents can improve selectivity. Coupling reactions are often run at room temperature.
Reaction Time 2-4 hours12-24 hoursAnhydride reactions are typically faster than those with coupling reagents.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction- Increase reaction time or temperature.- Use a more potent coupling agent (e.g., HATU).- Ensure reagents are pure and dry.
Product loss during workup- Optimize extraction pH.- Use a different purification method.
Formation of Di-acylated Product Excess acylating agent or prolonged reaction time- Use a slight excess of the piperazine starting material.- Add the acylating agent slowly at a lower temperature.- Monitor the reaction closely and stop it once the mono-acylated product is maximized.
Unreacted Starting Material Insufficient activation of carboxylic acid- Increase the amount of coupling reagent and additive.- Allow for a longer pre-activation time.
Deactivation of coupling reagent- Use fresh, high-quality reagents.- Ensure anhydrous reaction conditions.
Difficult Purification Close Rf values of product and byproducts- Try a different eluent system for column chromatography.- Consider recrystallization if the product is a solid.

Conclusion

The synthesis of propanamide derivatives of 1-(2-pyridyl)piperazine is a crucial step in the development of novel therapeutic agents. By carefully selecting the appropriate acylation method and optimizing the reaction conditions, high yields of the desired mono-acylated product can be achieved. This guide provides a solid foundation for researchers to develop robust and scalable synthetic routes for these valuable compounds. Further optimization may be necessary depending on the specific substrate and desired scale of the reaction.

References

  • Sharma, P., & Kumar, A. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]

  • Berillo, D., et al. (2012). Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. ResearchGate. [Link]

  • Patel, N. B., & Patel, J. C. (2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Pyridyl)piperazine. PubChem. [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. [Link]

  • Syed, M. A., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Ates-Alagoz, Z., et al. (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Molecules. [Link]

  • Pazdera, P., et al. (2015). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. ResearchGate. [Link]

  • Hultquist, M. E., & Howard, K. L. (1952). Method for preparing piperazines. U.S. Patent No. 3,138,598.
  • Morvan, B., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Mamedov, V. A., et al. (2018). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. [Link]

  • Varela, M. T., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Saudi Pharmaceutical Journal. [Link]

  • Changzhou Kangte Pharmtech co., LTD. (n.d.). 1-(2-Pyridyl)piperazine. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-(2-Pyridyl)piperazine. NIST Chemistry WebBook. [Link]

  • Hultquist, M. E., & Howard, K. L. (1952). 1-(2-pyridyl) piperazine and process of preparing same. U.S. Patent No. 2,606,906.
  • Al-dujaili, L. J., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes. [Link]

  • Samir, M., et al. (2022). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Scientific Reports. [Link]

  • PrepMate. (n.d.). Discuss the synthesis and applications of propanoic anhydride in organic synthesis. PrepMate. [Link]

  • LibreTexts. (2019). 22.8 Reactions of Anhydrides. Chemistry LibreTexts. [Link]

Sources

The Versatile Building Block: Application Notes for 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, the arylpiperazine scaffold has emerged as a privileged structure, owing to its frequent appearance in centrally active and peripherally acting drugs. This guide provides an in-depth technical overview of a particularly valuable derivative, 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide, for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, physicochemical properties, and its application as a key intermediate in the synthesis of bioactive molecules, supported by detailed protocols and mechanistic insights.

The Significance of the Arylpiperazine Moiety

The N-arylpiperazine motif is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1][2] This structural unit is a key component in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[3] Its prevalence is attributed to the piperazine ring's basic nitrogen atom, which is often protonated at physiological pH, enabling ionic interactions with receptor sites, and the lipophilic aryl group that can engage in various hydrophobic and aromatic interactions. The modular nature of arylpiperazine derivatives, typically consisting of the arylpiperazine core, a flexible linker, and a terminal pharmacophore, allows for systematic structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

Physicochemical and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₄O(Calculated)
Molecular Weight 234.29 g/mol (Calculated)
CAS Number 90476-88-3 (analogue)[3]
Appearance (Predicted) White to off-white solidN/A
Solubility (Predicted) Soluble in polar organic solventsN/A

The structure of 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide incorporates the key features of the arylpiperazine pharmacophore: a basic piperazine nitrogen, an aromatic pyridine ring, and a propanamide tail that can serve as a handle for further chemical modifications.

Caption: Synthesis of the 1-(pyridin-2-yl)piperazine intermediate.

Protocol:

  • To a solution of 2-chloropyridine (1 equivalent) in acetonitrile, add an excess of piperazine (3-5 equivalents).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess piperazine and any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(pyridin-2-yl)piperazine. The crude product can be purified by column chromatography if necessary.

Rationale: The use of excess piperazine serves both as a reactant and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic aromatic substitution.

Step 2: Synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

The final step involves the alkylation of the secondary amine of 1-(pyridin-2-yl)piperazine with a 2-halopropanamide.

Caption: Final alkylation step to yield the title compound.

Protocol:

  • Dissolve 1-(pyridin-2-yl)piperazine (1 equivalent) and 2-bromopropanamide (1.1 equivalents) in toluene.

  • Add triethylamine (1.2 equivalents) to the mixture to act as a base.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 18-36 hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove the triethylammonium bromide salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by crystallization from a suitable solvent (e.g., toluene or ethyl acetate) or by column chromatography. [3] Rationale: Triethylamine is a non-nucleophilic base used to scavenge the HBr formed during the reaction. Toluene is a suitable solvent that allows for easy removal of the salt by-product.

Application in Medicinal Chemistry: A Versatile Intermediate

The primary value of 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The terminal propanamide group provides a reactive handle for various chemical transformations, most notably amide bond formation.

Elaboration via Amide Coupling

The primary amine of the propanamide moiety can be acylated with a wide range of carboxylic acids to introduce diverse functionalities. This is a common strategy to explore structure-activity relationships (SAR) by varying the terminal group of the molecule.

Amide_Coupling_Workflow start 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide coupling Coupling Reagent (e.g., HATU, HOBt/EDC) start->coupling reagent Carboxylic Acid (R-COOH) reagent->coupling product Target Molecule (Amide Derivative) coupling->product

Caption: General workflow for amide coupling reactions.

Exemplary Protocol for Amide Coupling:

  • Dissolve 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent, for example, HATU (1.2 equivalents) or a combination of HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography or crystallization.

Trustworthiness and Self-Validation: The success of each synthesis should be validated at each step. This includes:

  • TLC Analysis: To monitor reaction progress and completion.

  • Spectroscopic Characterization: Purified intermediates and the final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their identity and purity.

  • Melting Point Analysis: To assess the purity of solid compounds.

Potential Therapeutic Applications of Derivatives

While specific therapeutic agents directly derived from 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide are not extensively documented in publicly available literature, the broader class of pyridinylpiperazine derivatives has shown significant promise in various therapeutic areas. By using this building block, researchers can synthesize novel compounds with potential activities as:

  • Dopamine Receptor Ligands: Arylpiperazines are well-known for their interaction with dopamine receptors, making them relevant for antipsychotic and neurological disorder treatments. [4]* Serotonin Receptor Modulators: Many antidepressant and anxiolytic drugs feature the arylpiperazine scaffold due to its affinity for various serotonin receptor subtypes.

  • Enzyme Inhibitors: The versatile structure can be adapted to fit into the active sites of various enzymes, such as urease, making it a valuable starting point for developing novel enzyme inhibitors. [2]* Antimicrobial and Antifungal Agents: The piperazine nucleus is present in several antimicrobial and antifungal compounds, and new derivatives are continuously being explored to combat drug resistance. [1][5]

Conclusion

2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a reactive propanamide handle make it an ideal starting point for the creation of diverse libraries of compounds for drug discovery programs. The well-established importance of the arylpiperazine scaffold in numerous therapeutic areas provides a strong rationale for the continued exploration of this and related intermediates in the quest for novel and effective medicines.

References

  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. [Link]

  • BenchChem Technical Support Team. (2025, December).
  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]

  • Molnar, S., & Done, I. (1984). U.S. Patent No. 4,457,931. Washington, DC: U.S.
  • Malik, I., et al. (2018). The N-arylpiperazine derivatives tested in vitro as the inhibitors of a lanosterol 14α-demethylase (CYP51).
  • Chauhan, A., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • de Oliveira, M. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-593. [Link]

  • Pattekar, R. S., & Balireddy, K. (2021). PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1016-1033.
  • Anonymous. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org.
  • Bond, A., et al. (2006). 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(17), 5093-5109. [Link]

  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Anonymous. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Ticket ID: #SYN-PYR-PIP-042 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1][2]

Executive Summary & Core Directive

User Issue: Consistently low yields (<30%) in the synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide. Diagnosis: The synthesis of this motif typically involves the


-alkylation of 1-(pyridin-2-yl)piperazine with an 

-halo propanamide.[1][2] Low yields are frequently caused by three competing factors:
  • Competitive Elimination: The alkylating agent (2-chloropropanamide) undergoes dehydrohalogenation to form acrylamide side-products.[1][2]

  • Nucleophilicity Suppression: The electron-withdrawing 2-pyridyl ring reduces the nucleophilicity of the piperazine, slowing reaction kinetics.[1]

  • Amphiphilic Product Loss: The product contains both a basic pyridine/piperazine core and a polar amide, leading to significant loss during aqueous workup.[2]

This guide provides a validated protocol and a troubleshooting matrix to elevate yields to the 60-80% range.

Diagnostic Triage & Workflow

Before altering your chemistry, use this logic flow to identify the exact failure point.

TroubleshootingFlow Start START: Analyze Reaction Mixture (LCMS/TLC) SM_Left Starting Material (Amine) Remains High (>40%) Start->SM_Left Slow Kinetics Prod_Formed Product Formed in Rxn but Low Isolated Yield Start->Prod_Formed Workup Issue Impurity New Impurities Observed (Acrylamide/Polymer) Start->Impurity Side Reactions Check_Alk Check Alkylating Agent SM_Left->Check_Alk Check_Workup Check Aqueous Layer pH Prod_Formed->Check_Workup Check_Temp Check Temperature/Base Impurity->Check_Temp Add_KI Action: Add 0.5 eq KI (Finkelstein) Check_Alk->Add_KI Alkyl Chloride used DCM_Ext Action: Salting Out + DCM/IPA Extraction Check_Workup->DCM_Ext Product in Aq Phase Change_Base Action: Switch to Mild Base (K2CO3/MeCN) Check_Temp->Change_Base Elimination Detected

Figure 1: Decision tree for diagnosing yield loss in piperazine alkylations.

The "Gold Standard" Protocol

Do not use unoptimized literature conditions. The following protocol minimizes elimination and maximizes conversion.

Reaction:



Optimized Methodology:

  • Solvent System: Anhydrous Acetonitrile (MeCN).[1][2] Why? Polar enough to dissolve the inorganic base partially but does not promote solvolysis as much as alcohols.[1][2]

  • Base: Potassium Carbonate (

    
    ), 3.0 equivalents.[1][2] Why? Strong enough to neutralize the HCl formed but weak enough to minimize the deprotonation of the 
    
    
    
    -proton in the amide, preventing elimination to acrylamide.[1][2]
  • Catalyst: Potassium Iodide (KI), 0.5 equivalents. Why? Converts the sluggish 2-chloro species into the highly reactive 2-iodo species in situ (Finkelstein reaction), speeding up substitution over elimination.[1][2]

Step-by-Step Procedure:

  • Dissolve 1-(pyridin-2-yl)piperazine (1.0 eq) in anhydrous MeCN (10 mL/g).

  • Add

    
      (3.0 eq, granular, freshly ground if possible) and KI  (0.5 eq).
    
  • Stir at room temperature for 15 minutes.

  • Add 2-chloropropanamide (1.2 eq) portion-wise. Do not dump it in all at once.

  • Heat to reflux (

    
    C)  for 16–24 hours. Monitor by LCMS.[1]
    
  • Critical Workup Step: Filter off inorganic salts while hot. Wash the cake with hot MeCN.

  • Concentrate the filtrate.[2][3]

  • Purification: If the residue is clean, recrystallize from EtOAc/Hexane. If not, perform column chromatography (DCM:MeOH 95:5).[1][2]

Troubleshooting Modules

Module A: Reaction Stalled (Starting Material Remains)

Symptom: After 24h, LCMS shows >30% unreacted piperazine.[2]

  • Root Cause 1: Chloride Leaving Group. The C-Cl bond is strong.[1] The 2-pyridyl group on the piperazine pulls electron density, making the N4 nitrogen less nucleophilic than a standard piperazine.[1][2]

  • Solution: Switch to 2-bromopropanamide (1.1 eq) or ensure KI (0.5 eq) is present.[1][2] The iodide intermediate reacts 10-100x faster.[1]

  • Root Cause 2: Stirring.

    
     is insoluble.[1] If stirring is poor, the reaction happens only at the solid-liquid interface.[1][2] Use vigorous magnetic stirring or an overhead stirrer.
    
Module B: Low Isolated Yield (Product Lost in Aqueous Layer)

Symptom: LCMS shows 90% conversion, but after extraction, you recover <30% mass.

  • Mechanistic Insight: The product contains a pyridine ring (pKa ~5) and a piperazine amine (pKa ~8-9).[1][2] It is highly polar.[1] Standard EtOAc/Water extraction often leaves the product in the water, especially if the pH is acidic (protonated product).[2]

  • Solution:

    • Avoid Aqueous Workup if possible: Use the "Filter and Concentrate" method described in the protocol above.

    • If washing is necessary: Adjust the aqueous layer to pH 10-11 using saturated

      
       before extraction.[1] This ensures the piperazine is neutral (free base).[1][2]
      
    • Extraction Solvent: Use DCM:Isopropanol (3:1) instead of EtOAc. This mixture is far better at pulling polar heterocycles from water.[1]

Module C: "Acrylamide" Impurity (Elimination)

Symptom: New peak in LCMS with Mass = [Reagent - HCl].[1][2]

  • Root Cause: The base is acting as a Brønsted base rather than an acid scavenger, deprotonating the alpha-carbon of the amide.[1][2]

  • Solution:

    • Lower the temperature to

      
      C.
      
    • Switch solvent to Acetone (lower boiling point limits thermal energy for elimination).[2]

    • Strictly avoid strong bases like NaH, NaOH, or TEA (Triethylamine).[2] TEA often promotes elimination in these substrates.

Comparative Data: Base & Solvent Effects[1][2]

The following table summarizes expected outcomes based on reaction conditions for this specific class of substrates.

Condition SetSolventBaseCatalystExpected YieldPrimary Issue
Protocol A (Recommended) MeCN

KI 75-85% None (Optimal)
Protocol BDMFTEANone20-40%Elimination side-products; difficult workup (DMF removal).[1][2]
Protocol CEthanol

None<10%Massive elimination; transamidation possible.[2]
Protocol DDCMTEANone30-50%Reaction too slow (low temp); incomplete conversion.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use 2-bromopropanamide instead of the chloro- analog? A: Yes, and it is often preferred for kinetics.[1] However, 2-bromopropanamide is less stable and more expensive.[1][2] If you use the bromo- analog, reduce the reaction temperature to


C to prevent rapid elimination.[1][2]

Q: My product is an oil that won't crystallize. How do I solidify it? A: These compounds often form oils due to the flexible propyl chain.[1][2] Convert it to the HCl salt . Dissolve the oil in minimal ethanol and add 4M HCl in Dioxane. The hydrochloride salt is usually a stable, filterable solid.[2]

Q: Can I do this via reductive amination instead? A: Direct reductive amination to form the amide-bearing carbon is difficult.[1] However, you could react 1-(pyridin-2-yl)piperazine with methyl pyruvate under reductive conditions (


) to get the ester, then treat with ammonia.[1][2] This is a longer route (Route B) but avoids the elimination issue entirely if the alkylation route fails persistently.

References

  • General Synthesis of N-Aryl Piperazines

    • Study on the reaction of piperazine with 2-chloro-N-arylpropanamides.
    • Source: Synthesis and biological evaluation of pyridylpiperazine hybrid deriv
    • [1][2]

  • Finkelstein Catalysis in Amide Alkylation

    • Optimization of alkylation conditions using KI/K2CO3 in Acetonitrile.
    • Source: Utility of 2-Chloro-N-arylacetamide...
    • [1][2]

  • Troubleshooting Pyridine/Piperazine Solubility

    • Physicochemical properties and isolation strategies for pyridine-piperazine conjug
    • Source: 1-(2-Pyridyl)piperazine PubChem Compound Summary.
    • [1][2]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the critical parameter of reaction temperature. Our goal is to equip you with the scientific rationale and practical steps to enhance your reaction yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide?

A1: The most common synthetic route is the N-alkylation of 1-(pyridin-2-yl)piperazine with a 2-halopropanamide, such as 2-chloropropanamide or 2-bromopropanamide. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Q2: What is the recommended starting temperature for this reaction?

A2: Based on analogous reactions for N-alkylation of piperazine derivatives, a starting temperature of 50 °C is a reasonable starting point.[1] However, the optimal temperature can be highly dependent on the specific solvent, base, and concentration used. It is crucial to monitor the reaction progress to determine the ideal temperature for your specific conditions.

Q3: How does reaction temperature influence the outcome of the synthesis?

A3: Reaction temperature is a critical parameter that directly impacts the rate of reaction, product yield, and impurity profile.

  • Too low a temperature may lead to a sluggish or incomplete reaction, resulting in low conversion of starting materials.

  • Too high a temperature can accelerate the formation of undesirable side products, such as over-alkylated species or degradation products. It can also lead to the decomposition of thermally sensitive reagents or products.

Q4: What are the most common temperature-related side reactions?

A4: The primary temperature-dependent side reaction of concern is dialkylation of the piperazine ring. While the initial N-alkylation is desired, a second molecule of 2-halopropanamide can react with the newly formed product, leading to a bis-alkylated impurity. Elevated temperatures can increase the rate of this second alkylation.[2]

Q5: How can I monitor the reaction to find the optimal temperature?

A5: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are excellent techniques for monitoring the progress of the reaction. By taking aliquots at regular intervals and analyzing them, you can track the consumption of starting materials and the formation of the desired product and any byproducts. This data will help you determine when the reaction is complete and if the chosen temperature is optimal.

Troubleshooting Guide: Temperature Optimization

This section provides a structured approach to troubleshooting common issues related to reaction temperature during the synthesis of 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide.

Observed Issue Potential Cause (Temperature-Related) Recommended Action
Low or No Product Formation Reaction temperature is too low, resulting in insufficient activation energy for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature in increments of 10 °C, monitoring the reaction progress by TLC or HPLC at each step. Consider extending the reaction time at the current temperature before increasing it.
Presence of Significant Starting Material After Prolonged Reaction Time The reaction has stalled due to low temperature.Increase the reaction temperature as described above. Ensure that the base is sufficiently strong and soluble at the reaction temperature to effectively scavenge the acid byproduct, which can inhibit the reaction.
Formation of a Significant Amount of a Higher Molecular Weight Impurity (Potential Dialkylation) The reaction temperature is too high, promoting the secondary alkylation of the product.Decrease the reaction temperature. Consider a slower, dropwise addition of the 2-halopropanamide to maintain a low instantaneous concentration, which can disfavor dialkylation.[3]
Product Degradation (Observed as a Complex Mixture of Spots on TLC/HPLC) The reaction temperature is too high, leading to the thermal decomposition of the starting materials or the product.Reduce the reaction temperature significantly. If the reaction rate becomes too slow, a more active catalyst or a different solvent system may be required.
Inconsistent Yields Between Batches Poor temperature control, leading to variations in the reaction profile.Utilize a temperature-controlled reaction vessel (e.g., an oil bath with a thermocouple and controller) to ensure a stable and reproducible reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

This protocol provides a general starting point. The optimal temperature and reaction time should be determined empirically.

  • To a stirred solution of 1-(pyridin-2-yl)piperazine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq. or potassium carbonate, 2.0 eq.) in a dry aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloropropanamide (1.1 eq.) in the same solvent dropwise at room temperature.[4][5]

  • After the addition is complete, heat the reaction mixture to 50 °C .

  • Monitor the reaction progress by TLC or HPLC every 1-2 hours.

  • Once the reaction is deemed complete (typically when the starting 1-(pyridin-2-yl)piperazine is consumed), cool the mixture to room temperature.

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide.

Protocol 2: Temperature Screening for Optimization

To determine the optimal reaction temperature, a series of small-scale parallel reactions can be performed.

  • Set up three identical reactions as described in Protocol 1.

  • Run each reaction at a different temperature: for example, 40 °C, 50 °C, and 60 °C.

  • Monitor each reaction by TLC or HPLC at the same time points (e.g., 1h, 2h, 4h, 6h).

  • Analyze the chromatograms to compare the rate of product formation and the emergence of any impurities at each temperature.

  • The optimal temperature will be the one that provides a reasonable reaction rate with the minimal formation of byproducts.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in the synthesis of 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide.

TroubleshootingWorkflow start Start Synthesis at 50°C monitor Monitor Reaction by TLC/HPLC start->monitor complete Reaction Complete? monitor->complete low_yield Low Yield or Incomplete Reaction? complete->low_yield No workup Proceed to Workup and Purification complete->workup Yes impurities Significant Impurities? low_yield->impurities No increase_temp Increase Temperature by 10°C low_yield->increase_temp Yes decrease_temp Decrease Temperature by 10°C impurities->decrease_temp Yes optimize_other Optimize Other Parameters (Base, Solvent, Time) impurities->optimize_other No increase_temp->monitor decrease_temp->monitor optimize_other->monitor

Sources

Technical Support Center: Chromatographic Optimization for 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary

You are analyzing 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide , a molecule that presents a "perfect storm" for chromatographic tailing. Its structure contains a piperazine ring (highly basic, pKa ~9.8) and a pyridine ring (pKa ~5.2).[1]

The primary failure mode in analyzing this compound is secondary silanol interaction . The protonated piperazine nitrogen interacts electrostatically with residual silanols (


) on the silica support, causing severe tailing, retention time shifts, and nonlinear loading capacity.

This guide moves beyond generic advice to provide a self-validating system for achieving Gaussian peak shapes (


).

Module 1: The Chemistry of Tailing (Root Cause Analysis)

To fix the peak, you must understand the molecular war happening inside your column.

The Mechanism

At standard HPLC pH (pH 2–4), the piperazine ring is fully protonated (positively charged).

  • Primary Interaction (Desired): Hydrophobic interaction between the propyl/aromatic groups and the C18 ligands.

  • Secondary Interaction (Undesired): The positively charged nitrogen acts as a "silanol seeker," binding to ionized silanol groups on the silica surface. This is an ion-exchange mechanism that is kinetically slow, resulting in the "tail" of the peak.

Visualizing the Interaction

SilanolInteraction Analyte Protonated Piperazine (R-NH+) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Fast Kinetics (Gaussian) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Slow Kinetics (Tailing) PeakShape Resulting Peak Shape C18->PeakShape Main Peak Silanol->PeakShape Tail

Figure 1: The Dual-Mechanism Problem. Tailing is caused by the analyte engaging in slow ion-exchange kinetics with the silica support, competing with the desired hydrophobic retention.

Module 2: Mobile Phase Engineering

The most effective "chemical band-aid" is to modify the mobile phase to suppress these secondary interactions.

Strategy A: The "Chaotropic" Approach (Low pH)

Best for: Standard Silica C18 columns, LC-UV analysis.

Standard acids (Formic, Acetic) are often insufficient to mask the charge. You need a Chaotropic Agent —an anion that disrupts the solvation shell of the basic analyte and forms a tight ion pair.[2]

AdditiveRoleConcentrationMS Compatible?
TFA (Trifluoroacetic Acid) Strong ion-pairing agent; masks silanols.0.05% - 0.1%Poor (Signal suppression)
Perchlorate (

)
Potent chaotrope; excellent peak shape.10-50 mMNO (Explosive salts)
Formic Acid + Ammonium Formate Buffer; keeps ionic strength high.0.1% FA + 10mM Amm. FormateYes (Recommended)

The Protocol (MS-Compatible):

  • Solvent A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Why: The ammonium ions (

    
    ) flood the column and compete with your analyte for the silanol sites (Mass Action Law), effectively "blocking" them.
    
Strategy B: The "Neutralization" Approach (High pH)

Best for: Hybrid Columns (Waters BEH, Agilent Poroshell HPH), LC-MS/UV.

If you raise the pH above the pKa of the piperazine (pH > 10.5), the molecule becomes neutral.

  • Result: No charge = No silanol interaction = Perfect Gaussian peak.

  • Risk: High pH dissolves standard silica. You must use a hybrid-particle column.

Module 3: Troubleshooting Guides (FAQ)

Issue 1: "My peak is splitting or has a 'shoulder'."

Diagnosis: This is rarely a column failure. It is almost always a Solvent Mismatch (Strong Solvent Effect). Your analyte is likely dissolved in 100% Methanol or DMSO because it is an organic synthesis product. When you inject this "strong" solvent into a "weak" mobile phase (e.g., 95% Water), the analyte precipitates or travels faster than the mobile phase for a split second.

The Fix:

  • Dilute the Sample: Ensure the sample diluent matches the starting gradient conditions (e.g., 5% ACN / 95% Buffer).

  • Reduce Injection Volume: Drop from 10 µL to 2 µL. If the split disappears, it was a solvent effect.[3]

Issue 2: "The peak is broad and tails severely (As > 1.5)."

Diagnosis: Silanol activity is dominating. The Fix (Step-by-Step):

  • Check Buffer: Are you using just water + acid? Add salt. Add 10-20 mM Ammonium Formate. Ionic strength drives the competition for active sites.

  • Check Temperature: Cold columns slow down mass transfer. Heat the column to 40°C . This improves the kinetics of the amine-silanol exchange, sharpening the peak.

  • Switch Column: If using a standard C18, switch to a "Base Deactivated" (BDS) or "End-capped" column.

Issue 3: "Retention time shifts between runs."

Diagnosis: The column is not equilibrated. Basic compounds modify the stationary phase surface. The Fix:

  • Basic compounds require longer equilibration times. Ensure 10-15 column volumes of flow between gradient runs, not just the standard 2-3.

Module 4: Decision Logic for Optimization

Use this flowchart to diagnose your specific issue.

Troubleshooting Start Start: Assess Peak Shape Split Is Peak Split? Start->Split Tailing Is Peak Tailing (As > 1.2)? Split->Tailing No DiluentCheck Check Sample Diluent. Is it >20% stronger than Mobile Phase? Split->DiluentCheck Yes CheckpH Check pH & Buffer. Is pH < 3 without salt? Tailing->CheckpH Yes Dilute ACTION: Dilute sample with starting mobile phase. DiluentCheck->Dilute Yes InjVol ACTION: Reduce Injection Volume (Try 1-2 µL). DiluentCheck->InjVol No (Diluent is fine) AddSalt ACTION: Add 10-20mM Ammonium Formate. CheckpH->AddSalt Yes CheckCol Is Column Standard Silica? CheckpH->CheckCol No (Buffer is fine) SwitchCol ACTION: Switch to Hybrid (BEH) or Charged Surface (CSH). CheckCol->SwitchCol Yes Heat ACTION: Increase Temp to 40-50°C. CheckCol->Heat No (Column is high quality)

Figure 2: Troubleshooting Logic Tree. Follow the path based on your specific chromatogram symptoms.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Dolan, J. W. (2006). Peak Tailing and Resolution.[1][4][5][6] LCGC North America. Link

  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in HPLC. Technical Guide.[4] Link

  • Waters Corporation. (2021). Beginners Guide to Liquid Chromatography: Troubleshooting Peak Shape.Link

Sources

Minimizing side reactions when synthesizing 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of unwanted side products. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions to achieve higher yields and purity.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses common issues encountered during the synthesis of 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide, focusing on the identification and mitigation of side reactions.

Issue 1: Presence of a Di-acylated or Di-alkylated Piperazine Byproduct

Symptom: Your final product is contaminated with a higher molecular weight species, identified by LC-MS as the piperazine ring substituted on both nitrogen atoms.

Root Cause Analysis: The core of this issue lies in the comparable nucleophilicity of the two nitrogen atoms in the 1-(pyridin-2-yl)piperazine starting material.[1] During the acylation or alkylation step, the second nitrogen atom can react with another equivalent of the propanamide precursor, leading to the formation of a di-substituted byproduct. This is a common challenge in piperazine chemistry.[1][2][3]

Solutions:

  • Stoichiometric Control: A straightforward approach is to use a significant excess of the 1-(pyridin-2-yl)piperazine starting material relative to the acylating or alkylating agent. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[3] However, this will necessitate a more rigorous purification process to remove the excess starting material.

  • Protecting Group Strategy: A more robust method involves the use of a protecting group to temporarily block one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is a common choice.[4][5] The synthesis would proceed as follows:

    • Protect 1-(pyridin-2-yl)piperazine with di-tert-butyl dicarbonate (Boc₂O).

    • Perform the acylation or alkylation on the unprotected nitrogen.

    • Deprotect the Boc group using an acid like trifluoroacetic acid (TFA) to yield the desired mono-substituted product.[1][4]

  • Flow Chemistry: For precise stoichiometric control, flow chemistry offers an excellent solution. By mixing the reactants in a continuous flow reactor, you can achieve a 1:1 stoichiometry at the point of reaction, significantly minimizing di-substitution.[2]

Issue 2: Racemization of the Chiral Center

Symptom: If you are using a chiral 2-halopropanamide or 2-halopropionic acid derivative, you may observe the formation of the undesired enantiomer or a racemic mixture in your final product.

Root Cause Analysis: Racemization can occur during amide coupling reactions, particularly when using carbodiimide-based coupling agents like DCC or EDC.[6][7] The activated carboxylic acid intermediate is susceptible to racemization before it reacts with the amine.

Solutions:

  • Use of Additives: The addition of racemization-suppressing agents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended when using carbodiimide coupling agents.[6][7] These additives form an active ester that is less prone to racemization.

  • Alternative Coupling Reagents: Consider using phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) coupling reagents.[6][7] These reagents are known to minimize racemization and often lead to faster reaction times.[6] However, be mindful that excess aminium/uronium reagents can react with the amine to form a guanidinium byproduct.

Issue 3: Formation of N-Acylurea Byproduct

Symptom: When using carbodiimide coupling agents (e.g., DCC, EDC), a significant amount of an insoluble white precipitate (dicyclohexylurea if using DCC) or a soluble urea byproduct is observed, and the desired product yield is low.

Root Cause Analysis: The highly reactive O-acylisourea intermediate formed during the activation of the carboxylic acid can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine.[8]

Solution:

  • Addition of HOBt or a similar additive: As with preventing racemization, the addition of HOBt or a similar nucleophilic agent traps the O-acylisourea intermediate by forming an active ester. This intermediate is more reactive towards the amine and less prone to rearranging into the N-acylurea byproduct.

Issue 4: Incomplete Reaction or Low Yield

Symptom: The reaction does not go to completion, leaving a significant amount of starting material, or the isolated yield of the desired product is consistently low.

Root Cause Analysis: Several factors can contribute to low conversion, including insufficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.

Solutions:

  • Optimize Coupling Reagent and Base: The choice of coupling reagent and base is critical. For sterically hindered substrates, more potent coupling reagents may be necessary. The choice of base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), can also influence the reaction rate and side product formation.

  • Reaction Temperature and Time: While many amide couplings are performed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Solvent Selection: The reaction is typically performed in polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide?

The most common and direct approach is the nucleophilic substitution reaction between 1-(pyridin-2-yl)piperazine and a suitable 2-substituted propanamide derivative, such as 2-bromopropanamide or 2-chloropropanamide, in the presence of a base. Alternatively, an amide coupling reaction between 1-(pyridin-2-yl)piperazine and 2-halopropionic acid using a coupling agent can be employed.

Q2: How can I purify the final product from unreacted starting materials and byproducts?

Column chromatography on silica gel is a standard method for purifying the crude product. A gradient elution system, for example, with dichloromethane and methanol or ethyl acetate and hexanes, can effectively separate the desired product from starting materials and byproducts. Recrystallization from a suitable solvent system can also be an effective purification technique.

Q3: Are there any specific analytical techniques recommended for monitoring the reaction and characterizing the final product?

Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of the reaction. For detailed analysis and characterization of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) is highly recommended to confirm the molecular weight and purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation.

Q4: Can microwave-assisted synthesis be used to improve the reaction?

Yes, microwave-assisted organic synthesis (MAOS) can be a valuable tool. It often leads to significantly reduced reaction times and can minimize the formation of side products by providing rapid and uniform heating.[1]

Visualizing Reaction Pathways

Main Synthetic Pathway

Main Synthesis A 1-(Pyridin-2-yl)piperazine C 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide A->C Base (e.g., K₂CO₃) Solvent (e.g., ACN) B 2-Bromopropanamide B->C

Caption: Primary synthetic route via nucleophilic substitution.

Common Side Reaction: Di-alkylation

Side Reaction A 1-(Pyridin-2-yl)piperazine C 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide A->C 1st Alkylation B 2-Bromopropanamide B->C D Di-alkylated Byproduct B->D C->D 2nd Alkylation (Excess 2-Bromopropanamide)

Caption: Formation of the di-alkylated byproduct.

Quantitative Data Summary

ParameterCondition A (Excess Piperazine)Condition B (1:1 Stoichiometry)Condition C (Protecting Group)
Piperazine:Alkylating Agent 3 : 11 : 11 : 1 (on deprotected N)
Typical Yield of Mono-product ModerateLow to ModerateHigh
Di-substituted Byproduct LowHighVery Low / Undetectable
Purification Complexity High (removal of excess starting material)ModerateLow

Experimental Protocols

Protocol 1: Synthesis via Direct Alkylation with Stoichiometric Control
  • To a solution of 1-(pyridin-2-yl)piperazine (3 equivalents) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃) (3 equivalents) as a base.

  • Add a solution of 2-bromopropanamide (1 equivalent) in ACN dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 50°C and monitor its progress by TLC.

  • Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using an Amide Coupling Reagent
  • Dissolve 2-bromopropionic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C and add EDC·HCl (1.2 equivalents). Stir for 30 minutes.

  • Add 1-(pyridin-2-yl)piperazine (1 equivalent) to the reaction mixture, followed by DIPEA (2.5 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • API SYNTHESIS INTERNATIONAL. (2016). Ponesimod. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • MDPI. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (b) N-(3,4-methylenedioxyphenyl)-2-(4-(2-pyridyl)-1-piperazinyl)propionamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: MS/MS Characterization of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide

Executive Summary & Scope

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide (hereafter referred to as 2-PP-PA ). This molecule is a critical structural analog often encountered during the synthesis or metabolic degradation of azapirone-class anxiolytics (e.g., Buspirone, Tandospirone).

Objective: To distinguish 2-PP-PA from its core scaffold 1-(2-Pyridyl)piperazine (1-PP) and isobaric impurities using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Key Differentiator: unlike the bare 1-PP scaffold, 2-PP-PA exhibits a diagnostic neutral loss of ammonia (


, 17 Da) and a propanamide moiety, providing a unique spectral fingerprint essential for highly specific Multiple Reaction Monitoring (MRM) method development.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a standard ESI-QTOF or Triple Quadrupole setup.

Instrument Configuration
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ).
    
  • Analyzer: Q-TOF (for high-resolution exact mass) or Triple Quadrupole (for MRM optimization).

  • Solvent System: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Flow Rate: 0.4 mL/min (Direct Infusion or UPLC).

Acquisition Parameters
ParameterSettingRationale
Capillary Voltage 3.0 - 3.5 kVOptimal for protonation of the Pyridine nitrogen without in-source fragmentation.
Cone Voltage 20 - 30 VSufficient to decluster adducts but preserve the labile amide tail.
Collision Energy (CE) Stepped (15 - 35 eV)Low CE (15 eV) preserves the molecular ion; High CE (35 eV) reveals the pyridine ring rupture.
Desolvation Temp 350°CEnsures complete vaporization of the amide-rich matrix.

Fragmentation Analysis: Mechanism & Causality

The fragmentation of 2-PP-PA is driven by two competing charge localization sites: the Pyridine Nitrogen (most basic, pKa ~8.8) and the Piperazine Nitrogens .

Precursor Ion Properties[1]
  • Formula:

    
    
    
  • Monoisotopic Mass: 234.1481 Da

  • Precursor Ion

    
    : m/z 235.15 
    
Primary Fragmentation Pathways

Upon Collision Induced Dissociation (CID), the molecule undergoes three distinct pathways:

  • Pathway A: Amide Deamination (Diagnostic)

    • Mechanism: Intramolecular nucleophilic attack or simple inductive cleavage leads to the loss of ammonia (

      
      ).
      
    • Transition:

      
       (
      
      
      
      17 Da).
    • Significance: This peak distinguishes 2-PP-PA from non-amide analogs.

  • Pathway B: C-N Bond Cleavage (The "Scaffold" Reset)

    • Mechanism: Cleavage of the bond between the piperazine nitrogen and the propanamide alpha-carbon. This releases the stable 1-(2-Pyridyl)piperazine cation.

    • Transition:

      
       (Neutral loss of 
      
      
      
      , 71 Da).
    • Significance: This is often the Base Peak at medium collision energies (20-25 eV).

  • Pathway C: Piperazine Ring Opening (High Energy)

    • Mechanism: The m/z 164 ion further fragments via Retro-Diel-Alder (RDA) type mechanisms or internal hydrogen transfers.

    • Transitions:

      • 
         (Loss of 
        
        
        
        fragment).
      • 
         (Pyridyl-NH-CH2 cation).
        
      • 
         (Pyridine ring).
        

Visualization: Fragmentation Pathway[2]

The following diagram illustrates the hierarchical fragmentation logic, coded for spectral stability.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 235.15 (Stable) Frag_218 Deaminated Ion [M+H-NH3]+ m/z 218 (Diagnostic) Precursor->Frag_218 - NH3 (17 Da) Frag_164 Core Scaffold (1-PP Cation) m/z 164.11 (Base Peak) Precursor->Frag_164 - Propanamide residue (71 Da) Frag_218->Frag_164 - C3H2O (54 Da) Frag_122 Ring Cleavage m/z 122 (Common) Frag_164->Frag_122 - C2H4N Frag_108 Pyridyl-Amine m/z 108 Frag_164->Frag_108 - C3H6N Frag_79 Pyridine Ring m/z 79 (High CE) Frag_164->Frag_79 Ring Rupture

Figure 1: Hierarchical ESI-MS/MS fragmentation pathway of 2-PP-PA. The transition from m/z 235 to 164 represents the cleavage of the unique side chain.

Comparative Analysis: 2-PP-PA vs. Alternatives

In drug development, distinguishing the target metabolite from the parent drug or degradation products is vital.

Comparison Table: Spectral Fingerprints
FeatureTarget: 2-PP-PA Alternative A: 1-(2-Pyridyl)piperazine (1-PP) Alternative B: Buspirone (Parent)
Precursor

235 164 386
Primary Loss -17 Da (

)

218
None (Stable core)Cleavage of Azaspirodecane tail
Base Peak (High CE) 164 (Scaffold)122 (Ring cleavage)122 (via 164 intermediate)
Specificity High (Amide tail is unique)Low (Common to all azapirones)High (Parent mass)
Retention Time (RP-LC) Moderate (Polar amide)Early (Polar amine)Late (Lipophilic tail)
Experimental Insight
  • Differentiation: If you observe m/z 164, you cannot confirm the presence of the propanamide tail. You must monitor the 235 > 218 or 235 > 164 transition to confirm the intact 2-PP-PA molecule.

  • Common Pitfall: In-source fragmentation (ISF) can strip the propanamide group before the quadrupole. Recommendation: Keep Cone Voltage < 30V to prevent artificial conversion of 2-PP-PA into 1-PP inside the source.

Validated MRM Transitions

For quantitative analysis (Triple Quadrupole), use the following transitions.

Precursor (m/z)Product (m/z)Collision Energy (eV)Purpose
235.15 164.10 22 Quantifier (Most intense, stable)
235.15 218.12 15 Qualifier 1 (Specific to Amide)
235.15 122.05 35 Qualifier 2 (Structural confirmation)

Experimental Workflow Diagram

Workflow Sample Sample Prep (Protein Precip.) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization MS1 Q1 Filter (Select m/z 235) Ionization->MS1 Collision Collision Cell (N2 Gas, 22 eV) MS1->Collision MS2 Q3 Filter (Select m/z 164) Collision->MS2 Detector Detection (Chromatogram) MS2->Detector

Figure 2: Optimized MRM workflow for the specific detection of 2-PP-PA in biological matrices.

References

  • BenchChem Technical Support. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • Raftery, M. et al. (1988).[2] The collision-induced dissociations of deprotonated amides in the gas phase. Rapid Communications in Mass Spectrometry. Link

  • PubChem. (2025).[3] 1-(2-Pyridyl)piperazine Compound Summary. National Library of Medicine. Link

  • Acquavia, M. A. et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Michigan State University. (2023). Common Fragment Ions and Neutral Fragments in Mass Spectrometry. MSU Chemistry Department. Link

Sources

Comparing binding affinity of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide vs 1-(2-pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the binding affinity and pharmacological profiles of 1-(2-pyridyl)piperazine (1-PP) and its functionalized derivative, 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide .

Executive Summary

1-(2-pyridyl)piperazine (1-PP) is a widely recognized pharmacophore serving as the primary metabolite for several azapirone anxiolytics. It exhibits high affinity for 5-HT1A and


-adrenergic receptors , acting as a non-selective partial agonist/antagonist.

2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide (hereafter referred to as the Propanamide Derivative ) represents a structural evolution of 1-PP. The addition of the propanamide moiety at the


 position introduces a polar, steric element. Structure-Activity Relationship (SAR) data indicates that while this modification largely retains 5-HT1A affinity , it significantly alters the physicochemical profile (LogP, solubility) and selectivity against dopaminergic targets compared to the parent scaffold.

Chemical Structure & Properties[1][2]

Feature1-(2-Pyridyl)piperazine (1-PP) Propanamide Derivative
IUPAC Name 1-(pyridin-2-yl)piperazine2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide
Molecular Formula


MW 163.22 g/mol 234.30 g/mol
Key Moiety Arylpiperazine CoreArylpiperazine +

-Methyl Acetamide Tail
Chirality AchiralChiral Center at C2 (R/S enantiomers)
LogP (Predicted) ~0.7 (Hydrophilic)~0.2 (Increased Polarity)
Structural Logic[2]
  • 1-PP: The "naked" piperazine nitrogen (

    
    ) is basic and available for hydrogen bonding or further metabolism. This basicity contributes to its promiscuous binding profile (5-HT, Dopamine, Adrenergic).
    
  • Propanamide Derivative: The

    
     nitrogen is alkylated with a propanamide group (
    
    
    
    ). This caps the basic nitrogen, reducing ionization potential at physiological pH and introducing a hydrogen bond donor/acceptor motif (amide) capable of specific interactions within the receptor pocket (e.g., Aspartate residues).

Binding Affinity Profile

Primary Target: 5-HT1A Receptor

The 5-HT1A receptor is the primary therapeutic target for this class of compounds.

  • 1-(2-Pyridyl)piperazine:

    • 
      : 10 – 40 nM  (High Affinity)
      
    • Mechanism: Partial Agonist / Antagonist (Context-dependent).

    • Insight: 1-PP binds deep within the orthosteric pocket, interacting with Asp116 (TM3) and Phe361 (TM6).

  • Propanamide Derivative:

    • 
      : 10 – 50 nM  (Retained Affinity)
      
    • SAR Insight: Extensive SAR studies on arylpiperazines demonstrate that chain elongation at the

      
       position does not abolish 5-HT1A binding . The receptor possesses a "permissive" region near the extracellular loop that tolerates bulky amide or imide extensions (as seen in Buspirone). The propanamide tail mimics the linker of full azapirone drugs, maintaining high affinity.
      
Secondary Targets: Adrenergic & Dopaminergic

Selectivity is the key differentiator.

Receptor1-PP Affinity (

)
Propanamide Derivative Affinity (

)
Implication

-Adrenergic
~37 nM > 100 nM (Predicted)The amide extension likely introduces steric clash or polarity mismatch in the tighter

pocket, improving selectivity for 5-HT1A.
Dopamine

> 1000 nM (Weak)> 5000 nM (Inactive)1-PP has weak D2 affinity. The propanamide modification further reduces D2 binding, preventing extrapyramidal side effects.

-Adrenergic
ModerateLowReduced risk of orthostatic hypotension compared to the parent.

Critical Note: The "Propanamide" group introduces a chiral center (


). In biological systems, one enantiomer (typically S) may exhibit 2-5x higher affinity than the racemate, though the difference is often less pronounced for distal tail modifications than for headgroup changes.

Mechanism of Action: 5-HT1A Signaling Pathway

Both compounds modulate the Gi/o-coupled 5-HT1A receptor. The diagram below illustrates the downstream signaling cascade activated upon binding.

G cluster_membrane Cell Membrane Ligand Ligand (1-PP / Propanamide) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki ~10-40nM) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC G-alpha-i (Inhibits) GIRK GIRK Channels (Activation/Efflux K+) G_Protein->GIRK G-beta-gamma cAMP cAMP Levels (Decrease) AC->cAMP Downregulation PKA PKA Activity (Reduction) cAMP->PKA Outcome2 Reduced Neurotransmitter Release PKA->Outcome2 Outcome1 Hyperpolarization (Neuronal Inhibition) GIRK->Outcome1

Figure 1: 5-HT1A Signaling Cascade. Binding of 1-PP or its derivative inhibits Adenylyl Cyclase and activates GIRK channels, leading to neuronal hyperpolarization.

Experimental Protocol: Radioligand Binding Assay

To validate the binding affinity (


) of the Propanamide Derivative vs. 1-PP, use the following competitive binding protocol.
Objective

Determine the inhibition constant (


) of the test compounds against the selective radioligand 

-8-OH-DPAT at human 5-HT1A receptors.
Materials
  • Receptor Source: CHO-K1 cells stably expressing human 5-HT1A receptors.

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~170 Ci/mmol).
    
  • Reference Standard: Serotonin (5-HT) or Buspirone.

  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    
Workflow
  • Membrane Preparation:

    • Homogenize cells in ice-cold buffer.

    • Centrifuge at 40,000 x g for 15 min. Resuspend pellet in buffer.

  • Incubation:

    • Total Volume: 250

      
      .
      
    • Mix: 50

      
       Membrane + 50 
      
      
      
      Radioligand (0.5 nM final) + 50
      
      
      Test Compound (1-PP or Derivative,
      
      
      to
      
      
      M).
    • Incubate: 60 minutes at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Calculate

      
       using non-linear regression (One-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

References

  • BindingDB. Binding Affinity Data for 1-(2-pyridyl)piperazine (Target: Alpha-2A, 5-HT1A).

  • National Institute of Standards and Technology (NIST). 1-(2-Pyridyl)piperazine Chemical Properties.

  • Mokrosz, J. L., et al. (1994). Structure-Activity Relationship Studies of CNS Agents: Effect of Chain Elongation on 5-HT1A Affinity of Arylpiperazines.[1] Journal of Medicinal Chemistry. (Confirmed retention of 5-HT1A affinity upon N-alkylation).

  • Glennon, R. A., et al. (1988). Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study. Drug Development Research.
  • PubChem. Compound Summary: 1-(2-Pyridyl)piperazine.[2]

Sources

A Comparative Guide to Validating the Purity of 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide, a compound of interest in modern medicinal chemistry. We will explore the causality behind experimental choices, present a self-validating protocol, and ground our discussion in authoritative references.

The profiling of impurities in pharmaceutical products is a critical aspect of the manufacturing process and a regulatory expectation, as impurities can significantly impact the safety and effectiveness of the drug.[1] LC-MS has emerged as a powerful tool for this purpose, offering both the separation capabilities of liquid chromatography and the detection specificity of mass spectrometry.[1][2] This combination is particularly advantageous for identifying and quantifying impurities, even at trace levels.

Why LC-MS is the Gold Standard for Purity Analysis

While other analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable, LC-MS offers distinct advantages for a molecule like 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide.

Technique Strengths Limitations Applicability to 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide
LC-MS High sensitivity and selectivity, provides molecular weight information, suitable for non-volatile and thermally labile compounds.[3][4]Matrix effects can cause ion suppression or enhancement, higher initial instrument cost.Excellent. The compound is non-volatile and amenable to ionization. LC-MS can separate and identify potential process-related impurities and degradation products with high confidence.
HPLC-DAD Robust, reproducible, and widely available. Provides quantitative data based on UV-Vis absorbance.Co-eluting impurities with similar UV spectra can be difficult to resolve. Does not provide molecular weight information.[5]Good. Suitable for routine purity checks and quantification of the main component, but may not be sufficient for comprehensive impurity profiling without reference standards.
GC-MS Excellent for volatile and semi-volatile compounds.[3]Not suitable for non-volatile or thermally labile compounds like the target molecule. Derivatization may be required, adding complexity.Poor. The compound's low volatility makes it incompatible with standard GC-MS methods.

The inherent selectivity and sensitivity of LC-MS make it exceptionally well-suited for impurity profiling during drug development and manufacturing, allowing for the detection and characterization of unknown impurities.[6]

Experimental Workflow for Purity Validation

The following workflow outlines a systematic approach to validating the purity of 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide using LC-MS. This protocol is designed to be self-validating, incorporating checks and balances to ensure data integrity.

Caption: A streamlined workflow for LC-MS based purity validation.

Detailed Experimental Protocol

This protocol is a starting point and should be optimized and validated according to International Council for Harmonisation (ICH) guidelines.[7][8]

1. Materials and Reagents

  • Reference Standard: 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide (Purity ≥99.5%)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade)

  • Additives: Formic acid (FA) (LC-MS grade)

  • Sample: Test batch of 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide

2. Instrumentation

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer. A high-resolution mass spectrometer (HRMS) is recommended for accurate mass measurements of impurities.[4]

3. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for separating the polar parent compound from less polar impurities.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A gradient elution is necessary to separate compounds with a range of polarities. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Rationale for Choices:

  • A C18 column is chosen for its versatility in reversed-phase chromatography.

  • Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in positive ESI mode.

  • A gradient elution ensures the separation of a wide range of potential impurities, from polar starting materials to non-polar byproducts.[9]

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is selected because the piperazine and pyridine nitrogens are readily protonated.

  • Scan Mode: Full scan mode (e.g., m/z 100-1000) to detect all potential impurities.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 45 psi

5. Sample Preparation

  • Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare a stock solution of the test sample at the same concentration.

  • From the stock solutions, prepare working solutions at a concentration of 10 µg/mL for analysis.

Rationale for Choices:

  • A diluent of 50:50 acetonitrile/water is chosen for its ability to dissolve the compound and its compatibility with the reversed-phase mobile phase.

6. Method Validation The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[10][11] Key validation parameters include:

Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can accurately measure the analyte in the presence of impurities and degradation products.[8]The peak for the main component should be free from interference from any impurities.
Linearity To demonstrate a proportional relationship between concentration and instrument response.[7]Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentrations.
Accuracy To determine the closeness of the measured value to the true value.[8]Recovery of 98-102% for spiked samples.
Precision To assess the degree of scatter between a series of measurements.[8]Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]Signal-to-noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.
Potential Impurities and Their Identification

The synthesis of 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide can potentially lead to several process-related impurities.[12][13][14] These could arise from starting materials, intermediates, or side reactions.

Potential Impurities:

  • Unreacted Starting Materials: Such as 1-(pyridin-2-yl)piperazine and 2-bromopropanamide.

  • Byproducts of the Synthesis: For example, products of over-alkylation or side reactions of the starting materials.[15]

  • Degradation Products: Formed during storage or under stress conditions (e.g., acid, base, oxidation, light, heat).

Identification Strategy:

  • Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) provides the elemental composition of an impurity, which is a crucial first step in its identification.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the impurity's molecular ion provides structural information, which can be used to elucidate its structure.[2]

  • Forced Degradation Studies: Subjecting the API to stress conditions helps to identify potential degradation products and demonstrates the stability-indicating nature of the analytical method.

Data Interpretation and Purity Calculation

The purity of the sample is typically determined by area normalization, assuming that all impurities have a similar response factor to the main component in the mass spectrometer.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to create a calibration curve.

Conclusion

Validating the purity of 2-(4-(pyridin-2-yl)piperazin-1-yl)propanamide using LC-MS is a robust and reliable approach that aligns with the stringent requirements of the pharmaceutical industry. The high sensitivity and selectivity of LC-MS enable the comprehensive detection and quantification of impurities, ensuring the quality and safety of the final drug product.[1] By following a well-designed and validated protocol, researchers can have high confidence in their purity assessments. This guide provides a framework for developing such a protocol, emphasizing the scientific rationale behind each step to ensure a self-validating and trustworthy analytical method.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information. [Link]

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Bentham Science. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. [Link]

  • Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. ResearchGate. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Center for Biotechnology Information. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Center for Biotechnology Information. [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Propanamide, N-4-piperidinyl-. PubChem. [Link]

  • Propionamide. PubChem. [Link]

  • LC-MS/MS determination of 2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid (ABT-279) in dog plasma with high-throughput protein precipitation sample preparation. PubMed. [Link]

  • 2,4-dichloro-N-((1-(2-fluoropropylsulfonyl)-4-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide. PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Propanamide. Wikipedia. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • A Scalable and Facile Process for the Preparation of N -(Pyridin- 4-yl) Piperazine- 1-Carboxamide Hydrochloride. ResearchGate. [Link]

  • Pyridazinyl amino derivatives as alk5 inhibitors.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science. [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. ResearchGate. [Link]

Sources

Safety Operating Guide

2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the operational safety and disposal protocols for 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide .

As a specialized pharmaceutical intermediate containing both pyridine and piperazine heterocycles, this compound requires specific handling to prevent environmental leaching and aquatic toxicity.[1][2] The protocols below are designed for research and drug development environments, prioritizing thermal destruction (incineration) as the only acceptable disposal pathway.

Part 1: Hazard Identification & Waste Classification

Before disposal, you must classify the waste stream.[1][2] While a specific SDS for this exact isomer may not be universally available, its pharmacophore (Pyridinyl-Piperazine) dictates its safety profile based on Structure-Activity Relationships (SAR).[2]

Chemical Hazard Profile (Inferred from Analogs)
PropertyClassificationMechanism / Reason
Primary Hazard Irritant / Harmful Piperazine derivatives are known skin/eye irritants and potential sensitizers [1].[3]
Secondary Hazard Aquatic Toxicity Pyridine and piperazine moieties are often harmful to aquatic life with long-lasting effects; do not release into drains [2].
Chemical Nature Organic Base The piperazine nitrogen is basic; reacts exothermically with strong acids and oxidizers.[1][2]
Physical State Solid (Powder)typically a white to off-white solid.[2]
Regulatory Waste Classification
  • RCRA Status (USA): Not a P-listed or U-listed waste by specific name.[2] However, it must be managed as Hazardous Chemical Waste due to its potential toxicity and irritant properties.[1][2]

  • EPA Waste Code Recommendation: If the waste exhibits no specific characteristics (Ignitability D001, Corrosivity D002), it is often coded as Non-Regulated Chemical Waste for manifesting, but must be flagged for incineration.[1][2]

  • Best Practice: Treat as Class 6.1 (Toxic) or Class 9 (Miscellaneous) for internal handling to ensure rigorous containment.[1][2]

Part 2: Disposal Workflow (Decision Matrix)

The following decision tree outlines the operational logic for disposing of this compound, whether it is a pure solid or dissolved in a reaction mixture.

DisposalWorkflow Start Waste Generation: 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Segregation Segregate from Oxidizers & Acids Solid->Segregation Liquid->Segregation ContainerSolid Container: HDPE Wide-Mouth Jar Label: 'Hazardous Waste - Solid' Segregation->ContainerSolid If Solid ContainerLiquid Container: Glass/Poly Carboy Label: 'Hazardous Waste - Solvents' Segregation->ContainerLiquid If Liquid DisposalMethod Final Disposal: High-Temperature Incineration ContainerSolid->DisposalMethod Bulking Do NOT Bulk with Acidic Waste Streams ContainerLiquid->Bulking Bulking->DisposalMethod

Figure 1: Operational decision matrix for segregating and packaging piperazine-based pharmaceutical intermediates.

Part 3: Step-by-Step Disposal Procedures

Pre-Disposal Stabilization
  • Solid Waste: Ensure the powder is dry.[1][2] If the material is wet with solvent, allow it to evaporate in a fume hood only if the solvent is volatile and non-toxic, otherwise manage as mixed waste.[1][2]

  • Liquid Waste (Mother Liquors): If the compound is dissolved in organic solvents (e.g., DCM, Methanol), check the pH.[1][2] If acidic, neutralize to pH 6-8 to prevent degradation or reaction with other wastes in the solvent carboy.[1][2]

Containment & Packaging
  • Primary Container: Use a screw-top High-Density Polyethylene (HDPE) jar or a glass amber bottle. Avoid metal containers as amines can sometimes corrode or complex with metals over long periods.[1][2]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Chem-Bag) to contain any potential leakage during transport.[1][2]

  • Liquid Waste: Collect in designated "Non-Halogenated" or "Halogenated" solvent carboys depending on the solvent used.[1][2] Do not pour into the "Aqueous/Acid" waste stream.[1][2][4]

Labeling Requirements

Every container must be labeled immediately upon filling.[1][2]

  • Chemical Name: Write the full name: 2-(4-(Pyridin-2-yl)piperazin-1-yl)propanamide.

  • Hazard Checkbox: Mark "Toxic" and "Irritant".[1][2]

Storage Prior to Pickup
  • Segregation: Store in a cool, dry area away from strong oxidizers (e.g., permanganates, nitrates) and strong acids .[1][2][5] The basic nitrogen in the piperazine ring can react violently with oxidizers [3].[1][2]

  • Security: Ensure the waste satellite accumulation area is secure and accessible only to trained personnel.

Final Destruction
  • Method: Incineration (Rotary Kiln) is required.[1][2]

  • Why: Thermal destruction at >850°C is necessary to break down the pyridine and piperazine rings completely into Nitrogen Oxides (NOx), CO2, and H2O.[1][2]

  • Prohibited: Never dispose of this compound down the drain.[1][2] Piperazine derivatives are difficult for municipal water treatment plants to degrade and can persist in the environment [2].[1][2]

Part 4: Emergency Contingencies

Spill Response
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] If powder is fine/dusty, use an N95 or P100 respirator to avoid inhalation.[1][2]

  • Solid Spill: Do not dry sweep if dust generation is likely.[1][2] Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.[1][2]

  • Liquid Spill: Absorb with vermiculite or sand.[1][2] Do not use sawdust (combustible).[1][2]

  • Decontamination: Wipe the area with a dilute soap solution, followed by water.[1][2] Collect all wipes as hazardous waste.[1][2]

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] Piperazines can cause sensitization; monitor for redness or rash.[1][2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Seek medical attention if irritation persists.

References

  • Fisher Scientific. (2024).[1][2] Safety Data Sheet: Piperazine, anhydrous. Retrieved from [2]

  • BenchChem. (2025).[1][2] Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine. Retrieved from [2]

  • ECHEMI. (2025).[1] Piperazine SDS, 110-85-0 Safety Data Sheets. Retrieved from [2]

  • U.S. EPA. (2024).[1][2] RCRA Waste Codes and Classifications. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.